JNJ-47117096 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWZUUCCUDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-47117096 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47117096 hydrochloride is a potent and selective, ATP-competitive, type I inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. The document details the fragment-based drug discovery approach that led to its identification, its inhibitory activity against MELK and Flt3, and its effects on downstream signaling pathways, cell cycle progression, and DNA damage response. Comprehensive experimental protocols for key assays are provided, along with a summary of its kinase selectivity.
Discovery and Design
JNJ-47117096 was identified through a fragment-based drug design (FBDD) strategy. This approach involved the screening of a fragment library to identify low-molecular-weight compounds that bind to the target kinase, MELK. An initial fragment hit with a low affinity (160 μM) was identified, which was observed to bind to the hinge region of the kinase in an atypical binding mode.
Structure-based design was then employed to optimize this initial fragment. This iterative process, guided by X-ray crystallography of inhibitor-kinase complexes, led to the development of a low-nanomolar and cell-penetrant inhibitor with a favorable selectivity profile. This optimized compound was designated JNJ-47117096.
Synthesis
While a detailed, step-by-step synthesis protocol for the hydrochloride salt is not publicly available in full, the general synthetic strategy for the core molecule, 2-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-7-yl)propan-2-ol, can be inferred from the discovery publication and related chemical synthesis literature. The synthesis likely involves the construction of the quinazoline core, followed by the coupling of the pyrazole moiety and the final installation of the propan-2-ol group. The final step would involve salt formation with hydrochloric acid to yield this compound.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of two key kinases: MELK and Flt3.
Inhibition of MELK
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. MELK plays a crucial role in cell cycle progression, particularly during the G2/M phase, and is involved in regulating apoptosis and cell proliferation. JNJ-47117096, by inhibiting MELK, disrupts these processes in cancer cells. This inhibition leads to stalled replication forks and the induction of DNA double-strand breaks (DSBs). Consequently, the ATM-mediated DNA-damage response (DDR) is activated, leading to phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes. This cascade of events ultimately results in growth arrest and a senescent phenotype in cancer cells.
Inhibition of Flt3
Fms-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that is a critical regulator of normal hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are found in a significant proportion of acute myeloid leukemia (AML) cases, where they are associated with a poor prognosis. Activated Flt3 triggers downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and survival. JNJ-47117096 effectively inhibits Flt3, thereby suppressing the proliferation of Flt3-driven cancer cells.
Quantitative Data
The inhibitory activity and selectivity of JNJ-47117096 have been characterized through various in vitro assays.
| Target Kinase | IC50 (nM) |
| MELK | 23 |
| Flt3 | 18 |
| CAMKIIδ | 810 |
| Mnk2 | 760 |
| CAMKIIγ | 1000 |
| MLCK | 1000 |
| Cell-Based Assay | Cell Line | IC50 (µM) | Conditions |
| Proliferation | Ba/F3-Flt3 | 1.5 | In the absence of IL-3 |
Experimental Protocols
MELK Kinase Inhibition Assay (Radioactive Filter Binding Assay)
This assay measures the inhibition of MELK kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a peptide substrate.
Materials:
-
Recombinant human MELK (residues 1-340)
-
ATP and γ-³³P-ATP
-
Biotinylated ZIP-tide peptide substrate (Biotin-KKLNRTLSFAEPG)
-
Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X100
-
2% Orthophosphoric Acid
-
MAPH filter plate
-
Microscint-20
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 1.25 nM MELK, 10 μM ATP, 6.7 uCi/mL γ-³³P-ATP, and 3 μM biotinylated ZIP-tide peptide in the reaction buffer.
-
Add JNJ-47117096 at various concentrations to the reaction mixture.
-
Incubate the reaction for 25 minutes at room temperature.
-
Stop the reaction by adding 40 μL of 2% orthophosphoric acid.
-
Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.
-
Wash the filter plate twice with 200 μL of 0.5% orthophosphoric acid to remove unbound radioactivity.
-
Add 20 μL of Microscint-20 to each well.
-
Determine the amount of radioactivity by scintillation counting using a Topcount.
-
Calculate IC50 values from the dose-response curves.
Flt3-Driven Cell Proliferation Assay
This assay assesses the ability of JNJ-47117096 to inhibit the proliferation of Ba/F3 cells engineered to express Flt3.
Materials:
-
Ba/F3-Flt3 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
IL-3 (for control experiments)
-
JNJ-47117096 dissolved in DMSO
-
384-well plates
-
Alamar Blue solution
-
Fluorescence plate reader
Procedure:
-
Seed Ba/F3-Flt3 cells at a density of 20,000 cells/well in 384-well plates.
-
Add JNJ-47117096 at various concentrations (typically as 8-point semi-log serial dilutions) to the wells. For control wells, add DMSO vehicle.
-
For experiments assessing IL-3 independent proliferation, do not add IL-3. For control experiments, add 10 ng/mL IL-3.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add Alamar Blue solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Measure the fluorescent intensity using a fluorescence plate reader (excitation 540 nm, emission 590 nm).
-
Calculate IC50 values from the dose-response curves.
Visualizations
Signaling Pathways
Caption: JNJ-47117096 inhibits MELK and Flt3 signaling pathways.
Experimental Workflow
Caption: Workflow for the discovery and characterization of JNJ-47117096.
JNJ-47117096: A Technical Guide to a Potent MELK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47117096, also known as MELK-T1, is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This technical guide provides a comprehensive overview of JNJ-47117096, including its alternative names, chemical properties, and mechanism of action. It details its effects on key signaling pathways, summarizes its in vitro inhibitory activities, and provides representative experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating MELK as a therapeutic target.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. Its role in cell cycle progression, apoptosis, and DNA damage response has made it an attractive target for cancer therapy. JNJ-47117096 has emerged as a key chemical probe for studying the biological functions of MELK and as a potential therapeutic agent.
Alternative Names and Synonyms
The primary alternative name for JNJ-47117096 is MELK-T1 . The hydrochloride salt is commonly referred to as JNJ-47117096 hydrochloride or MELK-T1 hydrochloride .
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₂N₄O₂ |
| Molecular Weight | 362.43 g/mol |
| CAS Number | 1610586-62-3 |
| Chemical Formula (HCl salt) | C₂₁H₂₃ClN₄O₂ |
| Molecular Weight (HCl salt) | 398.89 g/mol |
| CAS Number (HCl salt) | 1610536-69-0 |
Mechanism of Action and Signaling Pathways
JNJ-47117096 exerts its biological effects primarily through the potent and selective inhibition of MELK kinase activity. This inhibition leads to a cascade of downstream cellular events, impacting cell cycle progression, DNA damage tolerance, and apoptosis.
Inhibition of MELK and Flt3 Kinase Activity
JNJ-47117096 is a dual inhibitor of MELK and F-ms-like tyrosine kinase 3 (Flt3).[1] Its inhibitory activity against these and other kinases has been quantified and is summarized in the table below.
Table 2: In Vitro Inhibitory Activity of JNJ-47117096
| Target Kinase | IC₅₀ (nM) |
| MELK | 23[1] |
| Flt3 | 18[1] |
| CAMKIIδ | 810[1] |
| Mnk2 | 760[1] |
| CAMKIIγ | 1000[1] |
| MLCK | 1000[1] |
Induction of DNA Damage Response and Cell Cycle Arrest
Inhibition of MELK by JNJ-47117096 leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] This triggers the activation of the ATM-mediated DNA-damage response (DDR) pathway.[1] A key consequence of this activation is the phosphorylation of p53, leading to a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21.[1][2] This cascade ultimately results in cell cycle arrest, primarily at the S-phase, and can induce a senescent phenotype in cancer cells.[1]
Downregulation of FOXM1 Target Genes
JNJ-47117096 treatment leads to a down-regulation of Forkhead box protein M1 (FOXM1) target genes.[1] FOXM1 is a key transcription factor involved in cell cycle progression and is often overexpressed in cancer.
Proteasome-Dependent Degradation of MELK
Interestingly, JNJ-47117096 has been shown to trigger the rapid, proteasome-dependent degradation of the MELK protein itself, independent of the cell cycle phase.[2][3] This dual action of inhibiting kinase activity and promoting protein degradation makes it a particularly effective tool for studying MELK function.
Signaling Pathway Diagram
Experimental Protocols
Detailed experimental protocols for JNJ-47117096 are not extensively published. However, based on the available literature for JNJ-47117096 and other selective MELK inhibitors, the following are representative methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is based on a radioactive filter binding assay format.
Objective: To determine the IC₅₀ of JNJ-47117096 against MELK kinase.
Materials:
-
Recombinant human MELK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³³P]ATP
-
Substrate peptide (e.g., a biotinylated peptide)
-
JNJ-47117096 stock solution (in DMSO)
-
96-well or 384-well plates
-
Filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of JNJ-47117096 in kinase buffer.
-
In each well of the reaction plate, add the kinase, substrate peptide, and the test compound (JNJ-47117096) or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of JNJ-47117096 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Representative Protocol)
This protocol describes a method to assess the effect of JNJ-47117096 on the proliferation of cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of JNJ-47117096 in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Ba/F3-Flt3)
-
Complete cell culture medium
-
JNJ-47117096 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®)
-
Plate reader (fluorescence, absorbance, or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of JNJ-47117096 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of JNJ-47117096 or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis (Representative Protocol)
This protocol is for analyzing changes in protein expression and phosphorylation following treatment with JNJ-47117096.
Objective: To assess the effect of JNJ-47117096 on the levels of MELK, phosphorylated p53, and p21.
Materials:
-
Cancer cell line
-
JNJ-47117096
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MELK, anti-phospho-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with JNJ-47117096 at various concentrations or for different time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Preclinical and Clinical Status
As of the latest available information, there are no public records of JNJ-47117096 entering clinical trials. Its use appears to be primarily in a preclinical research setting to validate MELK as a therapeutic target. While other MELK inhibitors have progressed to clinical evaluation, the clinical development status of JNJ-47117096 remains undisclosed.
Conclusion
JNJ-47117096 (MELK-T1) is a valuable research tool for the study of MELK biology. Its high potency and selectivity, coupled with its dual mechanism of kinase inhibition and protein degradation, make it a powerful agent for interrogating the role of MELK in cancer. The information compiled in this guide provides a solid foundation for researchers utilizing this compound in their studies and highlights the therapeutic potential of targeting the MELK signaling pathway in oncology.
References
JNJ-47117096 mechanism of action in p53-mutant cells
An In-Depth Technical Guide on Therapeutic Strategies and Mechanisms of Action in p53-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2] In nearly half of all human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein.[1][3] These mutations not only abrogate its tumor-suppressive functions but can also confer novel oncogenic properties, known as gain-of-function (GOF).[4][5] The accumulation of mutant p53 protein is a common feature in tumor cells and is associated with increased malignancy and poor prognosis.[4][6] Consequently, targeting mutant p53 represents a promising, albeit challenging, therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the mechanisms of action of various therapeutic agents in p53-mutant cells, with a focus on data presentation, experimental protocols, and signaling pathway visualization.
The Challenge of Targeting Mutant p53
Mutations in the TP53 gene are predominantly missense mutations occurring in the DNA binding domain.[2][4] These mutations can lead to:
-
Loss-of-Function (LOF): The mutant p53 protein loses its ability to bind to its target DNA sequences and can no longer activate tumor-suppressive genes.[7]
-
Dominant-Negative Effect: Some mutant p53 proteins can form hetero-tetramers with any remaining wild-type p53, inactivating its function.[8][9]
-
Gain-of-Function (GOF): Mutant p53 can acquire new oncogenic functions by interacting with other transcription factors like p63, p73, and NF-Y, leading to altered gene expression that promotes cell proliferation, invasion, and metastasis.[5][6][10]
Therapeutic Strategies for p53-Mutant Cancers
Several strategies are being explored to counteract the effects of mutant p53:
-
Reactivation of Mutant p53: Small molecules that can restore the wild-type conformation of mutant p53, thereby reinstating its tumor-suppressive functions.
-
Degradation of Mutant p53: Compounds that selectively promote the degradation of the accumulated mutant p53 protein in cancer cells.
-
Targeting Mutant p53 Gain-of-Function: Inhibiting the downstream signaling pathways that are aberrantly activated by mutant p53.
-
Synthetic Lethality: Exploiting the specific vulnerabilities of p53-mutant cells by targeting parallel pathways that are essential for their survival.
Mechanisms of Action of Key Therapeutic Agents
Mutant p53 Reactivators: The Case of APR-246 (PRIMA-1Met)
APR-246 is a first-in-class drug that has shown promise in reactivating mutant p53.
-
Mechanism of Action: APR-246 is a prodrug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This binding is thought to refold the mutant protein to a wild-type-like conformation, restoring its DNA binding and transcriptional activity. This leads to the induction of p53 target genes, resulting in cell cycle arrest and apoptosis.[11]
-
Signaling Pathway:
Caption: Mechanism of action of APR-246 in reactivating mutant p53.
MDM2 Inhibitors: Relevance in p53-Mutant Context
While MDM2 inhibitors are primarily designed for tumors with wild-type p53, their study provides crucial insights into p53 pathway dynamics.[12] In cancers with wild-type p53, MDM2 (or HDM2 in humans) is an E3 ubiquitin ligase that targets p53 for degradation.[1][3] MDM2 inhibitors block the p53-MDM2 interaction, leading to p53 stabilization and activation.[1]
-
Mechanism in p53-Mutant Cells: MDM2 inhibitors are generally ineffective in cells with mutated p53 as there is no functional wild-type p53 to stabilize.[12] However, some studies suggest that mutant p53 can sequester MDM2, inhibiting its E3 ligase activity towards other substrates, which could contribute to the GOF phenotype.[6]
-
Signaling Pathway (Wild-Type vs. Mutant p53):
Caption: Contrasting effects of MDM2 inhibitors in wild-type vs. mutant p53 cells.
E2F1-Mediated Apoptosis: An Alternative Pathway
Some compounds can induce apoptosis in p53-mutant cells through alternative pathways. For instance, JNJ-26854165 has been shown to induce S-phase delay and upregulate E2F1 expression in p53 mutant cells, leading to apoptosis.[13]
-
Mechanism of Action: In the absence of functional p53, JNJ-26854165 treatment leads to an accumulation of cells in the S-phase of the cell cycle. This is associated with an increase in the expression of the transcription factor E2F1. Elevated E2F1 can, in turn, trigger apoptosis, providing a p53-independent mechanism for killing cancer cells.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of different compounds on p53-mutant and wild-type cell lines.
Table 1: Cell Growth Inhibition (IC50 Values)
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| MDM2 Inhibitor (Compound 3) | Multiple | Wild-Type | 0.18 - 2.2 | [12] |
| Multiple | Mutant | 5.7 - 20.3 | [12] | |
| MDM2 Inhibitor (Compound 8) | Multiple | Wild-Type | ~ 1 | [12] |
| Multiple | Mutant | > 10 | [12] | |
| MI-888 | HCT-116 p53+/+ | Wild-Type | 0.092 | [1] |
| HCT-116 p53-/- | Null | > 10 | [1] | |
| NSC319725 | Balb/c 3T3 (p53-175 mutant) | Mutant | Significantly lower than WT | [14] |
| NSC319726 | Balb/c 3T3 (p53-175 mutant) | Mutant | 0.008 | [14] |
| Balb/c 3T3 (p53-WT) | Wild-Type | Not reached | [14] |
Experimental Protocols
Cell Viability and Growth Inhibition Assays
-
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116 p53+/+ and p53-/-) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Western Blotting for Protein Expression
-
Objective: To detect and quantify the levels of specific proteins (e.g., p53, p21, MDM2) in cells after treatment.
-
Methodology:
-
Cell Lysis: Cells are treated with the compound, harvested, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Ubiquitination Assay
-
Objective: To assess the E3 ligase activity of proteins like MDM2.
-
Methodology:
-
Transfection: Cells (e.g., H1299, which are p53-null) are co-transfected with plasmids expressing His-tagged ubiquitin, MDM2, and potentially a mutant p53.
-
Cell Treatment and Lysis: Cells are treated as required and then lysed under denaturing conditions.
-
Pull-down: The His-tagged ubiquitinated proteins are pulled down from the cell lysates using Ni-NTA agarose beads.
-
Western Blotting: The pulled-down proteins are then analyzed by western blotting using an antibody against the protein of interest (e.g., MDM2) to detect its ubiquitinated forms.
-
-
Experimental Workflow Diagram:
Caption: A generalized workflow for evaluating a compound's effect on p53-mutant cells.
Conclusion
The development of therapies for p53-mutant cancers is a rapidly evolving field. While direct information on "JNJ-47117096" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and investigating the mechanisms of action of novel compounds in this critical area of oncology research. The strategies of mutant p53 reactivation, degradation, and targeting of its gain-of-function properties, supported by rigorous experimental validation, hold the key to developing effective treatments for a wide range of human cancers.
References
- 1. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]
- 3. The p53/MDM2/MDMX-targeted therapies—a clinical synopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant p53 in cancer: from molecular mechanism to therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Mutant p53 Sequestration of the MDM2 Acidic Domain Inhibits E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mutant p53 in cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant p53: Multiple Mechanisms Define Biologic Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-47117096 Hydrochloride: A Comprehensive Technical Guide on Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47117096 hydrochloride is a potent small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1][2] This dual inhibitory activity positions it as a compound of interest for investigation in various oncological contexts. This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, supported by available biochemical and cellular data. Detailed experimental methodologies for key assays are provided to facilitate the replication and further exploration of its biological activities.
Core Target Profile
This compound exhibits potent inhibitory activity against both MELK and Flt3 kinases.
Primary Targets
The primary molecular targets of this compound have been identified through in vitro kinase assays.
| Target Kinase | IC50 (nM) |
| MELK | 23 |
| Flt3 | 18 |
| Table 1: Primary inhibitory activity of this compound against its core targets.[1][2] |
Cellular Activity
In cellular contexts, JNJ-47117096 demonstrates functional inhibition of Flt3-driven cell proliferation. In Ba/F3 cells engineered to be dependent on Flt3 signaling, JNJ-47117096 suppressed proliferation with an IC50 of 1.5 µM in the absence of the survival cytokine IL-3.[1] This effect was not observed in the presence of IL-3, confirming the on-target activity of the compound.[1]
Kinase Selectivity Profile
Beyond its primary targets, the selectivity of this compound has been characterized against a panel of other kinases.
Off-Target Activities
This compound displays some inhibitory activity against other kinases, albeit at significantly higher concentrations compared to its primary targets.
| Off-Target Kinase | IC50 (nM) |
| Mnk2 | 760 |
| CAMKIIδ | 810 |
| CAMKIIγ | 1000 |
| MLCK | 1000 |
| Table 2: Off-target kinase inhibitory activities of this compound.[1] |
Negative Screening Data
Notably, JNJ-47117096 did not inhibit the proliferation of Ba/F3 cell lines driven by other receptor tyrosine kinases, namely FGFR1, FGFR3, or KDR, indicating a degree of selectivity against Flt3.[1]
Mechanism of Action and Cellular Effects
The inhibition of MELK by this compound initiates a cascade of cellular events, primarily linked to the DNA damage response (DDR).
Induction of DNA Damage Response
In MCF-7 breast cancer cells, treatment with JNJ-47117096 leads to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] This, in turn, activates the ATM-mediated DNA damage response pathway.[1]
Downstream Signaling Consequences
The activation of the DDR by JNJ-47117096 results in several key downstream effects:
-
p53 Phosphorylation: A marked increase in the phosphorylation of the tumor suppressor protein p53.[1]
-
p21 Upregulation: A sustained increase in the expression of the cyclin-dependent kinase inhibitor p21.[1]
-
FOXM1 Target Gene Downregulation: A reduction in the expression of genes regulated by the transcription factor FOXM1.[1]
-
Cell Cycle Arrest and Senescence: These molecular changes culminate in a growth arrest and the induction of a senescent phenotype in treated cells.[1]
References
JNJ-47117096 Hydrochloride: An In-Depth Analysis of its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-47117096 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), demonstrates significant effects on cell cycle progression, primarily in cancer cell lines. This technical guide synthesizes the available data on JNJ-47117096, detailing its mechanism of action, impact on cell cycle distribution, and the underlying signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's cellular effects.
Mechanism of Action
This compound exerts its primary effect through the potent inhibition of MELK, a serine/threonine kinase overexpressed in various cancers and implicated in cell cycle regulation and oncogenesis. The compound has an IC50 of 23 nM for MELK. Additionally, it effectively inhibits Flt3 with an IC50 of 18 nM.[1]
The inhibition of MELK by JNJ-47117096 in cancer cells leads to a cascade of cellular events, including:
-
S-Phase Delay: Treatment with JNJ-47117096 at a concentration of 10 μM has been shown to delay the progression of MCF-7 breast cancer cells through the S-phase of the cell cycle.[1]
-
DNA Damage Induction: The compound induces stalled replication forks and subsequent DNA double-strand breaks (DSBs).[1]
-
Activation of DNA Damage Response (DDR): The presence of DSBs triggers the activation of the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.[1]
-
Induction of Senescence: Prolonged exposure to JNJ-47117096 can lead to growth arrest and a senescent phenotype in cancer cells.[1]
Quantitative Analysis of Cell Cycle Progression
The following table summarizes the quantitative data on the effects of JNJ-47117096 (referred to as MELK-T1 in the cited study) on the cell cycle distribution of MCF-7 cells.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45 | 40 | 15 |
| JNJ-47117096 (MELK-T1) - 10 µM for 24h | 35 | 55 | 10 |
Data extracted and compiled from graphical representation in Beke L, et al. Biosci Rep. 2015.
Experimental Protocols
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol outlines the key steps for analyzing the effects of JNJ-47117096 on the cell cycle of MCF-7 cells.
1. Cell Culture and Treatment:
- MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Cells are seeded in 6-well plates and allowed to adhere overnight.
- This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- Cells are treated with a final concentration of 10 μM JNJ-47117096 or an equivalent volume of DMSO (vehicle control) for 24 hours.
2. Cell Harvesting and Fixation:
- After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization.
- The cell suspension is centrifuged, and the pellet is washed with cold PBS.
- Cells are fixed by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
- Fixation is carried out for at least 30 minutes on ice.
3. Staining:
- Fixed cells are centrifuged, and the ethanol is decanted.
- The cell pellet is washed twice with PBS.
- Cells are resuspended in a staining solution containing propidium iodide (PI) (50 μg/mL) and RNase A (100 μg/mL) in PBS.
- The suspension is incubated for 30 minutes at room temperature in the dark.
4. Flow Cytometry:
- The stained cells are analyzed using a flow cytometer.
- The PI fluorescence is typically measured in the FL2 channel.
- A minimum of 10,000 events are acquired for each sample.
- The resulting data is analyzed using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
JNJ-47117096-Induced DNA Damage Response Pathway
The following diagram illustrates the signaling cascade initiated by JNJ-47117096, leading to cell cycle modulation.
References
JNJ-47117096: A Potent MELK Inhibitor Inducing Replicative Senescence in Cancer Cells
An In-depth Technical Guide on the Role of JNJ-47117096 in Cellular Senescence
Abstract
JNJ-47117096, a selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has emerged as a significant compound in oncology research due to its ability to induce a replicative senescence phenotype in cancer cells, particularly those with a functional p53 signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of JNJ-47117096, focusing on its role in triggering a DNA damage response and subsequent entry into a senescent state. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's cellular effects.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, embryonic development, and aging. While initially identified as a consequence of telomere shortening after extensive cell division (replicative senescence), it is now understood that senescence can be induced by various cellular stresses, including DNA damage and oncogene activation. JNJ-47117096, also known as MELK-T1, is a potent inhibitor of the serine/threonine kinase MELK, which is overexpressed in various cancers and is associated with poor prognosis. By inhibiting MELK, JNJ-47117096 triggers a cascade of events that ultimately leads to growth arrest and the adoption of a senescent phenotype in cancer cells. This document details the molecular pathways and cellular responses elicited by JNJ-47117096.
Mechanism of Action: Induction of Replicative Senescence
JNJ-47117096 exerts its anti-proliferative effects by inhibiting MELK, which leads to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] This DNA damage activates the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1] In cancer cells with an intact p53 signaling pathway, this response culminates in a replicative senescence phenotype.[1]
Signaling Pathway
The inhibition of MELK by JNJ-47117096 initiates a signaling cascade that is pivotal for the induction of senescence. A key event is the rapid activation of ATM, which in turn phosphorylates downstream targets including CHK2 and the tumor suppressor protein p53.[1] The phosphorylation of p53 leads to its stabilization and activation, resulting in the prolonged up-regulation of the cyclin-dependent kinase inhibitor p21.[1] p21 plays a critical role in enforcing cell cycle arrest, a hallmark of senescence.
Furthermore, treatment with JNJ-47117096 leads to the down-regulation of target genes of the transcription factor FOXM1.[1] FOXM1 is a key regulator of cell cycle progression and its suppression contributes to the establishment of the senescent state.
Quantitative Data
The effects of JNJ-47117096 on cellular processes have been quantified in various studies. The following tables summarize key quantitative findings.
| Parameter | Value | Cell Line | Reference |
| IC50 (MELK) | 23 nM | - | [2] |
| IC50 (Flt3) | 18 nM | - | [2] |
| Concentration for Senescence Induction | 3, 10 µM | MCF-7 | [2] |
Table 1: In Vitro Potency and Effective Concentrations of JNJ-47117096.
| Cellular Effect | Observation | Cell Line | Treatment Conditions | Reference |
| Cell Cycle | S-phase progression delay | MCF-7 | 10 µM | [2] |
| DNA Damage | Induction of stalled replication forks and DSBs | MCF-7 | Not specified | [1] |
| DDR Activation | Rapid and long-lasting ATM activation | MCF-7 | Not specified | [1] |
| p53 Pathway | Strong phosphorylation of p53 | MCF-7 | Not specified | [1] |
| p21 Expression | Prolonged up-regulation | MCF-7 | Not specified | [1] |
| FOXM1 Targets | Down-regulation | MCF-7 | Not specified | [1] |
| Cellular Phenotype | Growth arrest and senescence | MCF-7 | 3, 10 µM | [2] |
Table 2: Cellular Effects of JNJ-47117096 in MCF-7 Cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the senescence-inducing effects of JNJ-47117096.
Cell Culture and Treatment
MCF-7 breast adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For treatment, JNJ-47117096 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 3 µM and 10 µM). Control cells are treated with the vehicle alone.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
Staining Solution Composition:
-
1 mg/ml X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
Cells are incubated in the staining solution at 37°C in a CO2-free incubator for 12-16 hours. Senescent cells will stain blue-green.
Immunoblotting
To assess the levels and phosphorylation status of key proteins in the signaling pathway, immunoblotting is performed.
-
Cell Lysis: Treated and control cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ATM, phospho-p53, p21, FOXM1, and loading controls like β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
JNJ-47117096 is a potent and selective MELK inhibitor that effectively induces replicative senescence in cancer cells possessing a functional p53 pathway. Its mechanism of action involves the induction of DNA damage, leading to the activation of the ATM-p53-p21 axis and the downregulation of FOXM1 target genes. This comprehensive technical guide provides the foundational knowledge, quantitative data, and experimental protocols for researchers to further investigate the therapeutic potential of JNJ-47117096 and the broader implications of MELK inhibition in cancer therapy. The detailed understanding of its role in inducing senescence opens avenues for developing novel anti-cancer strategies, potentially in combination with other DNA-damaging agents.
References
JNJ-47117096 Hydrochloride: A Technical Overview of Flt3 Inhibition in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47117096 hydrochloride is a potent small molecule inhibitor targeting multiple kinases, including FMS-like tyrosine kinase 3 (Flt3). Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the Flt3 receptor and subsequent aberrant downstream signaling. This drives uncontrolled proliferation and survival of leukemic cells, correlating with a poor prognosis. JNJ-47117096 has emerged as a significant tool for researchers studying Flt3-driven malignancies due to its potent inhibitory activity against this receptor. This technical guide provides a comprehensive overview of JNJ-47117096's interaction with Flt3, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Flt3 Signaling Pathway and Mechanism of Inhibition
The Flt3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In AML, activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, result in ligand-independent dimerization and constitutive kinase activity. This leads to the continuous activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
This compound exerts its inhibitory effect by competing with ATP for the binding pocket within the Flt3 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The inhibition of these pathways ultimately leads to the suppression of proliferation and induction of apoptosis in Flt3-mutated AML cells.
Quantitative Data
The inhibitory activity of this compound against Flt3 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of the compound.
| Parameter | Value | Assay Type | Reference |
| Flt3 IC50 | 18 nM | Biochemical Kinase Assay | [1] |
| Flt3-driven Ba/F3 Proliferation IC50 | 1.5 µM | Cell-Based Proliferation Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the Flt3 inhibitory activity of JNJ-47117096.
Biochemical Flt3 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of JNJ-47117096 to displace a fluorescently labeled tracer from the ATP binding site of the Flt3 kinase.
Materials:
-
Recombinant Flt3 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound
-
384-well microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Methodology:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted JNJ-47117096 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of Flt3 kinase and Eu-anti-Tag antibody in kinase buffer. Add 2.5 µL of this mixture to each well.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 5 µL of this solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (Flt3-ITD+ AML Cell Lines)
This assay determines the effect of JNJ-47117096 on the proliferation of AML cells that are dependent on Flt3 signaling for their growth and survival (e.g., MOLM-13, MV4-11).
Materials:
-
Flt3-ITD positive AML cell line (e.g., MOLM-13 or MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well opaque-walled microplates
-
Luminometer
Methodology:
-
Seed Flt3-ITD positive AML cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 50 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 50 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the luminescent signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Flt3 Downstream Signaling
This method is used to assess the effect of JNJ-47117096 on the phosphorylation status of key proteins in the Flt3 signaling pathway.
Materials:
-
Flt3-ITD positive AML cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Flt3, total Flt3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Treat Flt3-ITD positive AML cells with various concentrations of JNJ-47117096 or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.
Conclusion
This compound is a potent inhibitor of Flt3, a clinically relevant target in AML. Its ability to block the constitutive signaling driven by Flt3 mutations provides a strong rationale for its use as a research tool to investigate the pathobiology of Flt3-driven leukemias and to explore novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the utility of JNJ-47117096 in the context of Flt3 inhibition. Further in vivo studies in Flt3-driven AML xenograft models are warranted to fully elucidate its therapeutic potential.
References
Initial Characterization of JNJ-47117096: A Potent and Selective MELK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47117096, also known as MELK-T1, has been identified as a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This document provides a comprehensive technical overview of the initial characterization of JNJ-47117096, summarizing its in vitro inhibitory activity, cellular effects, and mechanism of action. The available data indicates that JNJ-47117096 not only inhibits MELK's kinase activity but also induces its proteasome-dependent degradation, leading to cell cycle arrest, DNA damage, and a senescent phenotype in cancer cells. This guide is intended to serve as a resource for researchers in oncology and drug development, providing a consolidated view of the preclinical data on this compound. It should be noted that publicly available information regarding in vivo efficacy, pharmacokinetics, and safety profiles of JNJ-47117096 is limited at the time of this writing.
In Vitro Kinase Inhibitory Activity
JNJ-47117096 demonstrates high potency and selectivity for MELK. The inhibitory activity has been quantified through biochemical assays, with key findings summarized in the tables below.
Table 1: Inhibitory Potency of JNJ-47117096 against MELK and Flt3
| Target Kinase | IC50 (nM) |
| MELK | 23[1] |
| Flt3 | 18[1] |
Table 2: Selectivity Profile of JNJ-47117096 against a Panel of Kinases
| Kinase | IC50 (nM) |
| CAMKIIδ | 810[1] |
| Mnk2 | 760[1] |
| CAMKIIγ | 1000[1] |
| MLCK | 1000[1] |
Cellular Activity
The effects of JNJ-47117096 have been characterized in various cancer cell lines, revealing its impact on cell proliferation, cell cycle progression, and the DNA damage response.
Table 3: Anti-proliferative Activity of JNJ-47117096
| Cell Line | Transfected Kinase | Condition | IC50 (µM) |
| Ba/F3 | Flt3 | Without IL-3 | 1.5[1] |
| Ba/F3 | Flt3 | With IL-3 | No inhibitory activity[1] |
| Ba/F3 | FGFR1 | With or without IL-3 | No inhibitory activity[1] |
| Ba/F3 | FGFR3 | With or without IL-3 | No inhibitory activity[1] |
| Ba/F3 | KDR | With or without IL-3 | No inhibitory activity[1] |
Cellular Effects in MCF-7 Breast Cancer Cells:
-
Cell Cycle Arrest: Treatment with 10 µM JNJ-47117096 leads to a delay in the progression of MCF-7 cells through the S-phase.[1]
-
Induction of DNA Damage: The compound causes stalled replication forks and DNA double-strand breaks (DSBs).[1]
-
Activation of DNA Damage Response (DDR): JNJ-47117096 activates the ATM-mediated DNA-damage response.[1]
-
Growth Arrest and Senescence: At concentrations of 3 and 10 µM, JNJ-47117096 results in growth arrest and the induction of a senescent phenotype.[1]
Mechanism of Action
JNJ-47117096 exhibits a dual mechanism of action against MELK, involving both direct enzymatic inhibition and the induction of protein degradation. This leads to downstream effects on critical cellular pathways involved in proliferation and DNA damage tolerance.
-
Phosphorylation of p53: The compound induces strong phosphorylation of the tumor suppressor protein p53.[1]
-
Upregulation of p21: A prolonged upregulation of the cyclin-dependent kinase inhibitor p21 is observed.[1]
-
Downregulation of FOXM1 Target Genes: JNJ-47117096 leads to a downregulation of genes targeted by the transcription factor FOXM1.[1]
Below is a diagram illustrating the proposed signaling pathway affected by JNJ-47117096.
Caption: Signaling pathway of JNJ-47117096.
Experimental Protocols
Detailed experimental protocols for the characterization of JNJ-47117096 are not publicly available. The following are generalized methodologies based on standard laboratory practices for the types of experiments cited.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reaction Mixture: A typical reaction would include the kinase (MELK), a substrate peptide, ATP (including γ-³²P-ATP or γ-³³P-ATP), and the test compound (JNJ-47117096) in a suitable kinase buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped by the addition of a strong acid (e.g., phosphoric acid).
-
Detection: The reaction mixture is transferred to a filter membrane that binds the substrate peptide. Unincorporated radiolabeled ATP is washed away. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinase assay.
Cell Proliferation Assay (AlamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., Ba/F3 or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of JNJ-47117096 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
AlamarBlue Addition: AlamarBlue reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.
Western Blotting for MELK Degradation
This technique is used to detect the levels of MELK protein in cells following treatment with JNJ-47117096.
-
Cell Lysis: MCF-7 cells are treated with JNJ-47117096 for various time points. The cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for MELK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
Immunofluorescence for DNA Damage (γH2AX Foci Formation)
This method is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: MCF-7 cells are grown on coverslips and treated with JNJ-47117096.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Antibody Staining: The cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.
-
Analysis: The number of γH2AX foci per nucleus is quantified to assess the level of DNA damage.
Summary and Future Directions
JNJ-47117096 is a potent and selective inhibitor of MELK with demonstrated in vitro activity against cancer cell lines. Its dual mechanism of inhibiting kinase activity and promoting protein degradation makes it a compelling tool compound for studying MELK biology and a potential starting point for the development of novel anti-cancer therapeutics.
The initial characterization highlights its ability to induce cell cycle arrest, DNA damage, and senescence in cancer cells. However, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:
-
In Vivo Efficacy: Evaluation of JNJ-47117096 in animal models of cancer to determine its anti-tumor activity, optimal dosing, and therapeutic window.
-
Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its target engagement and downstream effects in vivo.
-
Safety and Toxicology: A thorough assessment of the off-target effects and potential toxicities of JNJ-47117096.
-
Combination Therapies: Investigating the potential synergistic effects of JNJ-47117096 with other anti-cancer agents, particularly those that induce DNA damage.
The data presented in this guide provides a solid foundation for these future studies, which will be crucial in determining the clinical translatability of MELK inhibition with JNJ-47117096.
References
Methodological & Application
Application Notes and Protocols for JNJ-47117096 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] It has demonstrated significant activity in both biochemical and cell-based assays, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the kinase activity of MELK and Flt3.[1][2] Inhibition of these kinases disrupts downstream signaling pathways involved in cell cycle progression, proliferation, and survival. In cellular models, treatment with JNJ-47117096 has been shown to cause a delay in the S-phase of the cell cycle, induce DNA double-strand breaks, and activate the ATM-mediated DNA damage response, ultimately leading to growth arrest and a senescent phenotype in cancer cells.[1][2]
Data Presentation
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| MELK | 23 |
| Flt3 | 18 |
| CAMKIIδ | 810 |
| Mnk2 | 760 |
| CAMKIIγ | 1000 |
| MLCK | 1000 |
Data sourced from MedChemExpress and Xcess Biosciences.[1][2]
Table 2: Cellular Activity of JNJ-47117096
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| Ba/F3 (Flt3-driven) | Proliferation | Growth Inhibition | 1.5 (in absence of IL-3) |
| MCF-7 | Cell Cycle Analysis | S-Phase Delay | - |
| MCF-7 | DNA Damage | Induction of DSBs | - |
Data sourced from MedChemExpress and Xcess Biosciences.[1][2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (MELK and Flt3)
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against MELK and Flt3. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human MELK or Flt3 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein for Flt3)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Master Mix Preparation: Prepare a master mix containing the kinase enzyme and its substrate in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of Ba/F3 cells.
Materials:
-
Ba/F3 cells (and Flt3-driven Ba/F3 cells)
-
RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines (e.g., IL-3)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
70% Ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Assay for DNA Double-Strand Breaks (γH2AX)
This protocol is for detecting DNA double-strand breaks in MCF-7 cells treated with this compound by staining for phosphorylated H2AX (γH2AX).
Materials:
-
MCF-7 cells
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with this compound for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
References
JNJ-47117096 Hydrochloride: Application Notes and Protocols for In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47117096 hydrochloride is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). This dual inhibitory activity makes it a compound of significant interest for cancer research, particularly in malignancies where these kinases are overexpressed or mutated. While detailed in vivo xenograft data for this compound is not extensively available in the public domain, this document provides a comprehensive guide for researchers looking to evaluate its efficacy in preclinical xenograft models. The following application notes and protocols are based on the known mechanisms of MELK and Flt3 inhibition and established methodologies for similar targeted therapies.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its overexpression in numerous cancers is associated with poor prognosis. Fms-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in Flt3, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and contribute to leukemogenesis.
This compound's ability to inhibit both MELK and Flt3 suggests its potential as a broad-spectrum anti-cancer agent. In vitro studies have indicated that JNJ-47117096 can induce stalled replication forks, DNA double-strand breaks, and activate the ATM-mediated DNA damage response. This can lead to different cellular fates depending on the p53 status of the cancer cells, ranging from replicative senescence in p53-intact cells to mitotic catastrophe in p53-deficient cells.
These application notes provide a framework for designing and executing in vivo xenograft studies to assess the anti-tumor activity of this compound.
Data Presentation (Hypothetical Data)
The following tables are templates illustrating how quantitative data from in vivo xenograft studies with this compound could be presented. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous AML Xenograft Model (MV4-11 Cells)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | +2.5 |
| JNJ-47117096 | 10 | Daily, PO | 850 ± 95 | 43.3 | -1.8 |
| JNJ-47117096 | 30 | Daily, PO | 400 ± 50 | 73.3 | -4.5 |
| JNJ-47117096 | 50 | Daily, PO | 250 ± 35 | 83.3 | -8.2 |
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of Triple-Negative Breast Cancer (TNBC)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Overall Survival (Median, Days) |
| Vehicle Control | - | Daily, IP | 2000 ± 210 | - | 35 |
| JNJ-47117096 | 25 | Daily, IP | 980 ± 120 | 51.0 | 52 |
| JNJ-47117096 | 50 | Daily, IP | 550 ± 75 | 72.5 | 68 |
| Doxorubicin | 5 | Q.Wk, IV | 800 ± 90 | 60.0 | 48 |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound.
Protocol 1: Subcutaneous Xenograft Model in Immunodeficient Mice
1. Cell Culture:
- Culture human cancer cell lines (e.g., MV4-11 for AML, MDA-MB-231 for TNBC) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
2. Animal Handling and Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
- Acclimatize animals for at least one week before the experiment.
- Resuspend harvested cancer cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
- Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water or 10% DMSO/90% corn oil). The exact formulation should be determined based on solubility and stability studies.
- Administer the compound or vehicle to the respective groups via the desired route (e.g., oral gavage [PO] or intraperitoneal injection [IP]) at the predetermined dosing schedule.
5. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting, or pharmacodynamic marker analysis).
- Monitor for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Tissue Acquisition and Implantation:
- Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
- Implant small fragments (approximately 20-30 mm³) of the tumor tissue subcutaneously into the flank of immunodeficient mice.
2. PDX Establishment and Passaging:
- Monitor the growth of the implanted tissue.
- Once the tumors reach a size of approximately 1000-1500 mm³, passage the tumor by excising it and implanting fragments into new recipient mice.
3. Efficacy Study in PDX Models:
- Once a stable PDX line is established, expand the cohort of tumor-bearing mice.
- When tumors reach an average volume of 100-200 mm³, randomize the mice and initiate treatment with this compound as described in Protocol 1.
4. Data Analysis:
- Analyze tumor growth inhibition, body weight changes, and survival data using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for an in vivo xenograft study.
Application Notes and Protocols for JNJ-47117096 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-47117096 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), an oncogene implicated in the proliferation and survival of various cancer cells. This document provides an overview of the available preclinical data for JNJ-47117096, with a focus on its mechanism of action and guidance for in vitro experimental design. While specific in vivo dosing and administration protocols for JNJ-47117096 in mice are not publicly available, this document offers a general framework for preclinical evaluation based on the characteristics of MELK inhibitors.
Introduction
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is highly overexpressed in a wide range of human cancers and is associated with poor prognosis. Its role in critical cellular processes such as cell cycle progression, replication, and resistance to DNA damage makes it a compelling target for cancer therapy. JNJ-47117096 has been identified as a selective inhibitor of MELK, demonstrating potent activity in cellular assays. These application notes are intended to guide researchers in the design of experiments to further elucidate the therapeutic potential of JNJ-47117096.
Data Presentation
In Vitro Activity of JNJ-47117096
| Target | IC50 | Cell Line | Effect | Citation |
| MELK | 23 nM | - | Potent and selective inhibition | [1] |
| Flt3 | 18 nM | - | Effective inhibition | [1] |
| - | - | p53 intact cancer cells | Replicative senescence, ATM activation, p53 phosphorylation, p21 up-regulation | [2] |
| - | - | p53 disabled cancer cells | Mitotic catastrophe, prominent cell killing | [2] |
Experimental Protocols
In Vitro Protocol: Assessing the Effect of JNJ-47117096 on Cancer Cell Proliferation
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-47117096 in a cancer cell line of interest.
Materials:
-
JNJ-47117096
-
Cancer cell line of interest (e.g., breast, lung, pancreatic cancer cell lines)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of JNJ-47117096 in the appropriate cell culture medium. A typical starting concentration range could be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of JNJ-47117096.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Note on In Vivo Studies
As of the latest available information, specific dosing and administration protocols for JNJ-47117096 in mouse models have not been published in the peer-reviewed literature. Researchers planning in vivo studies with JNJ-47117096 will need to conduct their own dose-finding and tolerability studies. For reference, a similar MELK inhibitor, OTSSP167, has been administered to mice in xenograft models both intravenously and orally. However, the optimal route, dose, and schedule for JNJ-47117096 may differ and must be determined empirically.
Mandatory Visualizations
Signaling Pathways
References
Application of JNJ-47117096 (Tipifarnib) in Leukemia Research
Introduction
JNJ-47117096, more commonly known as Tipifarnib, is a potent and selective, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FT).[1] Initially developed by Johnson & Johnson and now under investigation by Kura Oncology, Tipifarnib has been a subject of extensive research for its therapeutic potential in various malignancies, particularly hematologic cancers like acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML).[2][3] This document provides a detailed overview of its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols for its investigation in leukemia research.
Mechanism of Action
Tipifarnib's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of numerous cellular proteins.[2] This process, known as farnesylation, involves the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a "CaaX" motif at the C-terminus of target proteins. Farnesylation is essential for the proper subcellular localization and function of these proteins, many of which are key components of signal transduction pathways that regulate cell proliferation, differentiation, and survival.[2][4]
One of the most critical targets of farnesyltransferase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). Ras proteins require farnesylation to anchor to the plasma membrane, a prerequisite for their activation and downstream signaling.[2][4] By inhibiting farnesyltransferase, Tipifarnib prevents Ras localization and activation, thereby disrupting oncogenic signaling pathways and impeding the growth and survival of cancer cells.[2] While initially developed to target Ras, the anti-tumor effects of Tipifarnib are now understood to be more complex, as it also affects the farnesylation of other proteins involved in the cell cycle and apoptosis.[1][2]
Data Presentation: Preclinical and Clinical Findings
Tipifarnib has been evaluated as both a single agent and in combination with other therapies in various leukemia subtypes. The following tables summarize key quantitative data from these studies.
Table 1: Single-Agent Activity of Tipifarnib in Leukemia
| Leukemia Type | Study Phase | Patient Population | Dosing Regimen | Key Efficacy Results | Reference |
| AML | Phase I | 35 adults with relapsed/refractory acute leukemia | 300 mg BID (optimal dose) for 21 days | 10/35 patients responded (2 CR) | [1] |
| AML | Phase II | Older patients with untreated AML | 300 mg BID for 21 days of a 28-day cycle | The study did not meet its primary endpoint of at least 3 CR/CRi after 2 cycles. | [5] |
| MDS | Phase II | 82 patients with poor-risk MDS | 300 mg BID for 21 days of a 28-day cycle | 26 patients (32%) responded; Median response duration: 11.5 months | [1] |
| CMML | Phase II | 16 evaluable patients (9 RAS wild-type, 7 RAS mutant) | 900 mg BID for 7 days in alternating weeks | Overall Response Rate (ORR) in RAS wild-type: 33% (3/9 patients) |
CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery; BID: Twice daily.
Table 2: Combination Therapy with Tipifarnib in Leukemia
| Leukemia Type | Study Phase | Combination Agents | Patient Population | Key Efficacy Results | Reference |
| AML / High-Risk MDS | Phase I/II | Idarubicin + Cytarabine (IA) | 95 patients with newly untreated AML or high-risk MDS | 61 patients (64%) achieved CR; 9 patients (9%) achieved CRp; Median OS: 17 months | [6] |
| AML | Preclinical | Etoposide | N/A | Combination showed synergistic effects in preclinical models. | [1] |
CRp: Complete Remission with incomplete platelet recovery; OS: Overall Survival.
Experimental Protocols
The following protocols are foundational for the preclinical evaluation of JNJ-47117096 in leukemia research.
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of Tipifarnib on leukemia cell lines.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., K-562, MOLM-13) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[7]
-
Compound Addition: Prepare serial dilutions of JNJ-47117096 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[7]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blotting for Farnesylation Inhibition
This protocol assesses the ability of Tipifarnib to inhibit the farnesylation of target proteins.
Methodology:
-
Cell Treatment: Culture leukemia cells and treat them with varying concentrations of JNJ-47117096 for a specified time (e.g., 24 hours).
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for a farnesylated protein (e.g., HDJ-2, which shows a mobility shift upon farnesylation inhibition) or downstream signaling molecules (e.g., phospho-ERK) overnight at 4°C.[10]
-
Secondary Antibody: Wash the membrane with TBS-T and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
In Vivo Leukemia Xenograft Model
This protocol evaluates the anti-leukemic efficacy of Tipifarnib in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice), which are capable of accepting human cell grafts.[12][13]
-
Cell Implantation: Inject human leukemia cells (either cell lines or patient-derived xenograft (PDX) cells) intravenously or subcutaneously into the mice.[12][14]
-
Tumor/Leukemia Establishment: Monitor the mice for signs of leukemia engraftment, which can be assessed by peripheral blood analysis for human CD45+ cells or bioluminescent imaging if cells are engineered to express luciferase.[12]
-
Drug Administration: Once leukemia is established, randomize the mice into treatment and control groups. Administer JNJ-47117096 orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring and Efficacy Assessment: Monitor animal body weight and overall health. Measure tumor volume (for subcutaneous models) or leukemia burden in peripheral blood, bone marrow, and spleen over time.[15]
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the mice. The primary endpoint is often overall survival. Tissues can be harvested for further analysis (e.g., histology, flow cytometry, or western blotting).[13]
References
- 1. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Tipifarnib used for? [synapse.patsnap.com]
- 3. Tipifarnib - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A phase 1-2 study of a farnesyltransferase inhibitor, tipifarnib, combined with idarubicin and cytarabine for patients with newly diagnosed acute myeloid leukemia and high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. cusabio.com [cusabio.com]
- 12. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-47117096 Hydrochloride in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the DNA damage response (DDR) pathway. Inhibition of MELK by JNJ-47117096 has been shown to induce stalled replication forks and DNA double-strand breaks (DSBs), leading to the activation of the ATM-mediated DNA damage response.[1] This subsequently results in cell cycle arrest, senescence, and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Mechanism of Action
This compound primarily targets MELK, a serine/threonine kinase involved in cell cycle regulation, apoptosis, and splicing. By inhibiting MELK, the compound triggers a cascade of events characteristic of a robust DNA damage response. This includes the stalling of replication forks during DNA synthesis, which can escalate to the formation of DNA double-strand breaks. These breaks activate the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR pathway. Activated ATM then phosphorylates a range of downstream targets, including p53, which in turn promotes the expression of p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[1] The cellular outcomes of JNJ-47117096 treatment include a delay in S-phase progression, growth arrest, and the induction of a senescent phenotype.[1]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MELK | 23 |
| Flt3 | 18 |
| CAMKIIδ | 810 |
| Mnk2 | 760 |
| CAMKIIγ | 1000 |
| MLCK | 1000 |
Data sourced from MedChemExpress.[1]
Cellular Activity of JNJ-47117096
| Cell Line | Assay | IC50 (µM) | Notes |
| Ba/F3-Flt3 | Proliferation | 1.5 | In the absence of IL-3 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of JNJ-47117096 against a target kinase.
Materials:
-
This compound
-
Recombinant human MELK kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the kinase buffer.
-
Add 10 µL of the diluted compound to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cell Proliferation Assay
This protocol is based on the method described for Ba/F3-Flt3 cells and can be adapted for other cell lines.[1]
Materials:
-
This compound
-
MCF-7 or other cancer cell lines
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
384-well plates
-
Alamar Blue or other cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Culture cells in their recommended medium supplemented with FBS and antibiotics.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in the cell culture medium.
-
Trypsinize and count the cells. Seed the cells in a 384-well plate at a density of 2,000-5,000 cells per well.
-
Allow the cells to adhere overnight.
-
Remove the medium and add the medium containing the serially diluted this compound.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add Alamar Blue to each well and incubate for 4 hours.
-
Measure the fluorescence at an excitation of 540 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of DDR Markers
This protocol outlines the procedure to detect changes in key DNA damage response proteins.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: Western blotting experimental workflow.
References
Application Notes and Protocols for JNJ-47117096 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47117096 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in tumorigenesis and cancer progression. MELK is often overexpressed in various cancers, including breast cancer, where it plays a crucial role in cell cycle progression, mitosis, and the DNA damage response. In the context of MCF-7, a human breast cancer cell line, JNJ-47117096 has been shown to delay S-phase progression, induce DNA double-strand breaks, and activate the ATM-mediated DNA damage response, ultimately leading to growth arrest and a senescent phenotype. This document provides detailed experimental protocols to evaluate the efficacy and mechanism of action of JNJ-47117096 in MCF-7 cells.
Mechanism of Action of JNJ-47117096 in Breast Cancer
Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression, particularly at the G2/M transition.[1] In breast cancer, especially in aggressive subtypes, MELK overexpression is associated with poor prognosis.[2] MELK exerts its oncogenic effects by phosphorylating and activating key proteins involved in cell division and survival, such as the transcription factor FOXM1.[3] The inhibition of MELK by JNJ-47117096 disrupts this signaling cascade, leading to cell cycle arrest, induction of apoptosis, and cellular senescence. In MCF-7 cells, which have wild-type p53, MELK inhibition can lead to the upregulation of p53, further contributing to cell cycle arrest and apoptosis.
Caption: MELK Signaling Pathway and JNJ-47117096 Inhibition.
Experimental Protocols
The following protocols are designed to assess the biological effects of JNJ-47117096 on MCF-7 cells.
Cell Culture and Maintenance
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay determines the effect of JNJ-47117096 on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
96-well plates
-
JNJ-47117096 (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of JNJ-47117096 in complete medium.
-
Replace the medium with 100 µL of medium containing various concentrations of JNJ-47117096. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| JNJ-47117096 Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IC50 (µM) |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
JNJ-47117096
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2-5 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of JNJ-47117096 for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | ||||
| JNJ-47117096 (Low Conc.) | ||||
| JNJ-47117096 (High Conc.) |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
JNJ-47117096
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat MCF-7 cells with JNJ-47117096 as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| JNJ-47117096 (Low Conc.) | |||
| JNJ-47117096 (High Conc.) |
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay detects β-galactosidase activity at pH 6.0, a biomarker for senescent cells.
Materials:
-
MCF-7 cells
-
6-well plates with glass coverslips
-
JNJ-47117096
-
PBS
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal)
-
Microscope
Procedure:
-
Seed MCF-7 cells on glass coverslips in 6-well plates and treat with JNJ-47117096 for an extended period (e.g., 4-6 days), replacing the medium with fresh compound every 2 days.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.[1]
-
Wash the cells twice with PBS.
-
Add the SA-β-Gal staining solution to each well, ensuring the coverslips are fully submerged.
-
Incubate the plates at 37°C overnight in a dry incubator (no CO₂).[1]
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells from random fields.
Data Presentation:
| Treatment | % Senescent Cells (SA-β-Gal Positive) |
| Vehicle Control | |
| JNJ-47117096 (Low Conc.) | |
| JNJ-47117096 (High Conc.) |
Experimental Workflow
Caption: Workflow for Evaluating JNJ-47117096 in MCF-7 Cells.
References
Application Notes and Protocols: JNJ-47117096 Hydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-47117096 hydrochloride is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in tumor progression, and also effectively inhibits Fms-like tyrosine kinase 3 (Flt3).[1][2] MELK is overexpressed in various cancers and its inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of cancer stem cell populations. These characteristics make this compound a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor efficacy.
This document provides detailed application notes and proposed experimental protocols for investigating the synergistic potential of this compound in combination with other classes of cancer therapeutics. The protocols are based on the known mechanism of action of MELK inhibitors and findings from preclinical studies on similar agents.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by inhibiting MELK, which disrupts critical cellular processes in cancer cells. Inhibition of MELK leads to stalled replication forks and DNA double-strand breaks (DSBs), activating the ATM-mediated DNA-damage response (DDR).[1][2] This results in a strong phosphorylation of p53 and a prolonged up-regulation of p21, leading to growth arrest and a senescent phenotype.[1][2]
The induction of DNA damage and cell cycle arrest by this compound provides a strong rationale for combining it with other anti-cancer agents. Potential synergistic partners include:
-
PARP Inhibitors: By inducing DSBs, MELK inhibition may sensitize cancer cells to PARP inhibitors, which block the repair of single-strand DNA breaks, leading to synthetic lethality in cells with compromised DNA repair pathways.
-
CDK4/6 Inhibitors: Preclinical studies with other MELK inhibitors have demonstrated synergistic anti-proliferative effects when combined with CDK inhibitors.[1][3][4] This combination can lead to enhanced G2/M arrest and apoptosis.[1][3][4]
-
Chemotherapeutic Agents: Conventional chemotherapies that induce DNA damage (e.g., platinum-based agents) or target cell division could be potentiated by the cell cycle disruptive effects of this compound.
Quantitative Data Summary
The following tables present hypothetical data from proposed experiments to illustrate the potential synergistic effects of this compound in combination with a PARP inhibitor.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and PARP Inhibitor as Single Agents
| Cell Line | This compound IC50 (nM) | PARP Inhibitor IC50 (µM) |
| Breast Cancer (MCF-7) | 50 | 5 |
| Ovarian Cancer (OVCAR-3) | 75 | 8 |
| Pancreatic Cancer (PANC-1) | 120 | 12 |
Table 2: Combination Index (CI) Values for this compound and PARP Inhibitor Combination
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | JNJ-47117096 HCl (nM) + PARP Inhibitor (µM) | Combination Index (CI) |
| MCF-7 | 25 + 2.5 | 0.6 |
| OVCAR-3 | 37.5 + 4 | 0.5 |
| PANC-1 | 60 + 6 | 0.7 |
Table 3: Apoptosis Induction by this compound and PARP Inhibitor Combination (Annexin V Staining)
| Treatment | % Apoptotic Cells (MCF-7) |
| Vehicle Control | 5% |
| This compound (50 nM) | 15% |
| PARP Inhibitor (5 µM) | 20% |
| Combination (25 nM + 2.5 µM) | 55% |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and a partner drug (e.g., PARP inhibitor) as single agents and in combination, and to quantify the synergy of the combination.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, OVCAR-3, PANC-1) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of this compound or the partner drug.
-
Combination: Treat cells with a fixed-ratio serial dilution of both drugs.
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone using non-linear regression analysis.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
Protocol 2: Cell Cycle Analysis
Objective: To evaluate the effect of the drug combination on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound, the partner drug, or the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay
Objective: To measure the induction of apoptosis by the drug combination.
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells (early + late).
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound and the rationale for combination with a PARP inhibitor.
Conclusion
This compound, as a potent MELK inhibitor, holds significant promise for use in combination with other cancer therapies. The proposed protocols and application notes provide a framework for the preclinical evaluation of such combinations. Investigating synergies with PARP inhibitors, CDK inhibitors, and conventional chemotherapies could lead to the development of more effective treatment strategies for a range of cancers. Further in vivo studies will be necessary to validate the efficacy and safety of these combination therapies.
References
- 1. Preclinical assessment of synergistic efficacy of MELK and CDK inhibitors in adrenocortical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical assessment of synergistic efficacy of MELK and CDK inhibitors in adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Optimizing JNJ-47117096 hydrochloride concentration for cell culture
Welcome to the technical support center for JNJ-47117096 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective MELK inhibitor in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It also effectively inhibits the Fms-like tyrosine kinase 3 (Flt3).[1][2]
Q2: What are the recommended starting concentrations for my cell line?
A2: As a starting point, a dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint.[3] Based on existing literature, concentrations between 3 µM and 10 µM have been shown to induce growth arrest and a senescent phenotype in MCF-7 cells.[1] For Flt3-driven Ba/F3 cells, an IC50 of 1.5 µM was observed in the absence of IL-3.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (1 month), -20°C is suitable, while -80°C is recommended for long-term storage (up to 6 months).[1]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5-1%. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO that will be used in your experiment). High concentrations of DMSO can be toxic to cells.[3]
Q5: How stable is this compound in cell culture media?
A5: The stability of small molecule inhibitors in cell culture media can vary depending on the specific media composition, pH, and incubation conditions. For long-term experiments, it is advisable to refresh the media with a fresh inhibitor at regular intervals to ensure a consistent concentration.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of the inhibitor | 1. Suboptimal Concentration: The concentration used may be too low to effectively inhibit the target in your specific cell line. 2. Inhibitor Degradation: The compound may not be stable in your cell culture media over the duration of the experiment. 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response experiment (e.g., cell viability assay) to determine the IC50 value for your cell line.[3] 2. For long-term experiments, consider replacing the media with freshly prepared inhibitor at regular intervals (e.g., every 24-48 hours).[3] 3. While JNJ-47117096 is expected to be cell-permeable, ensure proper dissolution in DMSO. |
| High cellular toxicity observed even at low concentrations | 1. Off-Target Effects: The inhibitor may be affecting other critical cellular pathways, leading to toxicity.[3] 2. Solvent Toxicity: The concentration of the solvent (DMSO) may be too high for your cells.[3] 3. Cell Line Sensitivity: Your specific cell line may be highly sensitive to MELK inhibition. | 1. Use the lowest effective concentration determined from your dose-response curve. If off-target effects are suspected, consider using a structurally different MELK inhibitor to confirm the phenotype. 2. Ensure the final DMSO concentration in your culture media is below the toxic level for your cells (typically <0.5%). Always include a vehicle-only control. 3. Perform a time-course experiment to see if toxicity is time-dependent and consider shorter incubation times. |
| Precipitation of the compound in the cell culture media | 1. Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous cell culture media. 2. Incorrect Stock Solution Preparation: The compound may not have been fully dissolved in DMSO initially. | 1. Do not exceed the recommended final concentration in your media. Ensure the stock solution is well-vortexed before diluting into the media. Prepare fresh dilutions for each experiment. 2. Ensure the compound is completely dissolved in DMSO before preparing your final dilutions in the cell culture media. Gentle warming and vortexing of the stock solution can aid dissolution. |
| Variability between experiments | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or overall health can affect the response to the inhibitor. 2. Inconsistent Inhibitor Preparation: Differences in stock solution aliquots or dilution procedures. | 1. Use cells within a consistent passage number range and seed them at a consistent density for all experiments. Monitor cell morphology and viability before starting each experiment. 2. Use freshly thawed aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. Prepare fresh serial dilutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of JNJ-47117096
| Target | IC50 | Cell Line | Notes |
| MELK | 23 nM | Biochemical Assay | Potent and selective inhibition.[1] |
| Flt3 | 18 nM | Biochemical Assay | Potent inhibition.[1] |
| Flt3-driven proliferation | 1.5 µM | Ba/F3 cells | In the absence of IL-3.[1] |
Table 2: Observed Cellular Effects of JNJ-47117096
| Cell Line | Concentration | Observed Effect |
| MCF-7 | 10 µM | Delay in S-phase progression, induction of stalled replication forks and DNA double-strand breaks.[1] |
| MCF-7 | 3, 10 µM | Growth arrest and induction of a senescent phenotype.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of your desired highest concentration of this compound in complete cell culture media. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the existing media from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells. Include wells with a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Signaling Pathways and Workflows
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
JNJ-47117096 hydrochloride stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of JNJ-47117096 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound has limited solubility in water. To prepare an aqueous stock solution, you can try the following:
-
Use ultrasonic agitation and gentle warming up to 60°C to aid dissolution. A concentration of up to 3.33 mg/mL (8.35 mM) can be achieved with this method.
-
For higher concentrations, consider using Dimethyl Sulfoxide (DMSO), in which the compound is much more soluble (≥ 250 mg/mL).
-
Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: How should I store my stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For stock solutions, the following conditions are recommended:
-
In a solvent such as DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Ensure the storage container is sealed to protect from moisture.
-
If you prepare an aqueous stock solution, it is recommended to use it fresh. If storage is necessary, aliquot and store at -80°C and use within a short period. It is also advised to sterilize the aqueous solution by filtering through a 0.22 μm filter before use and storage.
Q3: I am observing a loss of activity of this compound in my aqueous experimental buffer. What could be the cause?
A3: While specific data on the aqueous stability of this compound is limited, loss of activity in aqueous buffers can be due to several factors:
-
Degradation: Many small molecules can be unstable in aqueous solutions over time, especially at certain pH values or when exposed to light. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
-
Adsorption: The compound might adsorb to plasticware. Using low-adhesion tubes and pipette tips can help mitigate this.
-
Precipitation: If the concentration of the compound in your final aqueous buffer exceeds its solubility limit, it may precipitate out of solution. Ensure the final concentration is below the solubility limit in your specific experimental medium.
Q4: What is the recommended procedure for preparing a working solution from a DMSO stock?
A4: To prepare a working solution for cell-based assays, for example, you can perform a serial dilution of your DMSO stock solution.
-
First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO.
-
Then, dilute this intermediate stock into your aqueous culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
Data Summary
Solubility Data
| Solvent | Maximum Concentration | Method |
| DMSO | ≥ 250 mg/mL (626.74 mM) | N/A |
| Water | 3.33 mg/mL (8.35 mM) | Ultrasonic and warming to 60°C |
Stock Solution Storage
| Solvent | Temperature | Storage Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out a sufficient amount of this compound (MW: 398.89 g/mol ). For 1 mL of a 10 mM solution, you would need 3.99 mg.
-
Add the appropriate volume of sterile, purified water.
-
To aid dissolution, place the vial in an ultrasonic water bath.
-
Gently warm the solution to 60°C while stirring until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter.
-
Use the solution immediately or aliquot into single-use vials and store at -80°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its use in cell-based assays.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
Preventing JNJ-47117096 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of JNJ-47117096 hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 23 nM. It also effectively inhibits the FMS-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[1] Its mechanism of action involves the inhibition of MELK, which leads to stalled replication forks and DNA double-strand breaks. This, in turn, activates the ATM-mediated DNA-damage response (DDR).[2] This activation can lead to a growth arrest and a senescent phenotype in cancer cells.
Q2: What are the solubility properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions. This difference in solubility is a primary reason for precipitation when a concentrated DMSO stock is diluted into cell culture media.
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of this compound in cell culture media is typically due to its hydrophobic nature and the significant change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous environment of the media. This can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit in the final medium. Other contributing factors can include the temperature and pH of the media, as well as interactions with salts and other media components.[3][4]
Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility?
A4: Yes. While DMSO is an excellent solvent for this compound, its final concentration in the culture medium is critical. High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize any potential solvent-induced effects on the cells.[3] It is crucial to include a vehicle control (media containing the same final concentration of DMSO without the compound) in all experiments.[5]
Q5: Is it advisable to filter the media after precipitation has occurred?
A5: No, filtering the media after precipitation is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantifiable reduction in its effective concentration, making experimental results unreliable. The focus should be on preventing precipitation from occurring in the first place.[3]
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This guide provides a systematic approach to identifying and resolving immediate precipitation issues.
dot
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Delayed Precipitation of this compound in Culture
This guide addresses situations where the compound precipitates after a period of incubation.
dot
Caption: Troubleshooting workflow for delayed precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in complex aqueous solutions like cell culture media is not widely published and may need to be determined empirically.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ≥ 250 mg/mL (626.74 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |
| Water | 3.33 mg/mL | If water is used as the stock solvent, filter-sterilize the working solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in 100% DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media to Prevent Precipitation
This protocol emphasizes the correct technique for diluting the DMSO stock to prevent precipitation.[5]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure (Example for 10 mL of a 10 µM final concentration):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, add the 10 mL of pre-warmed medium.
-
Calculate the volume of stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.
-
Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.[5] This gradual addition is key to preventing solvent shock.
-
Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol provides a method to empirically determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.[3][4]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile 96-well plate
-
Microscope
-
-
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).
-
Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).
-
At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and, more sensitively, by examining a small aliquot under a microscope.
-
The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
-
Perform this experiment with your basal medium and your complete medium (containing FBS) to understand the effect of serum on solubility.
-
Signaling Pathways
This compound Mechanism of Action
dot
Caption: Mechanism of action of this compound.
Downstream Effects of MELK Inhibition
dot
References
Common experimental artifacts with JNJ-47117096 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-47117096 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using this compound. What are the common causes?
A1: Inconsistent results can arise from several factors related to compound handling and experimental setup. Ensure proper storage of this compound at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months) to maintain its stability and activity.[1] When preparing stock solutions, typically in DMSO, ensure it is fully dissolved. For aqueous working solutions, it is recommended to sterile filter the final dilution.[1] Variability in cell line passage number, cell density, and incubation times can also contribute to inconsistent outcomes.
Q2: I am observing effects in my model that are not consistent with MELK inhibition alone. What could be the reason?
A2: this compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), but it also exhibits potent inhibitory activity against Fms-like tyrosine kinase 3 (Flt3).[1][2] If your experimental system expresses Flt3, the observed phenotype could be a composite of both MELK and Flt3 inhibition. It is crucial to characterize the Flt3 status of your model system.
Q3: Are there any other known off-target effects of this compound?
A3: While this compound is highly selective for MELK and Flt3, at higher concentrations, it can weakly inhibit other kinases. These include CAMKIIδ, Mnk2, CAMKIIγ, and MLCK, with IC50 values in the higher nanomolar to low micromolar range.[1] It is advisable to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: Unexpected cell death or toxicity at concentrations intended for MELK inhibition.
-
Possible Cause: Your cell line may have high Flt3 expression, and the observed toxicity is due to Flt3 inhibition. This compound has an IC50 of 18 nM for Flt3, which is comparable to its IC50 of 23 nM for MELK.[1][2]
-
Troubleshooting Steps:
-
Assess Flt3 Expression: Perform qPCR or western blotting to determine the expression level of Flt3 in your cell line.
-
Use Flt3-Negative Controls: If possible, use a cell line that does not express Flt3 to distinguish between MELK- and Flt3-mediated effects.
-
Dose-Response Curve: Generate a detailed dose-response curve to identify the lowest concentration that elicits the desired MELK-specific phenotype.
-
Problem 2: Lack of a clear phenotype after treatment with this compound.
-
Possible Cause 1: Insufficient Compound Activity. Improper storage or handling may have led to compound degradation.
-
Troubleshooting: Ensure the compound has been stored correctly at -20°C or -80°C in a sealed container, away from moisture.[1] Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Model Insensitivity. The chosen cell line may not be dependent on MELK signaling for the measured endpoint.
-
Troubleshooting:
-
Confirm MELK Expression: Verify that your cell line expresses MELK at the protein level.
-
Positive Control: Use a cell line known to be sensitive to MELK inhibition as a positive control.
-
Alternative Endpoints: Investigate alternative, more direct readouts of MELK inhibition, such as downstream signaling events (e.g., phosphorylation of p53, upregulation of p21, or downregulation of FOXM1 target genes).[1]
-
-
Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MELK | 23 |
| Flt3 | 18 |
| CAMKIIδ | 810 |
| Mnk2 | 760 |
| CAMKIIγ | 1000 |
| MLCK | 1000 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Proliferation Assay for Flt3 Inhibition
This protocol is adapted for a 384-well plate format to assess the effect of JNJ-47117096 on Flt3-driven cell proliferation.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution.
-
Plating: Dispense 100 nL of the compound solution into each well of a 384-well plate.
-
Cell Seeding: Add a suspension of Ba/F3 cells ectopically expressing Flt3 at a density of 20,000 cells/well. For a control group, add IL-3 at a final concentration of 10 ng/mL to a separate set of wells to bypass Flt3 dependence.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add Alamar Blue solution to each well and incubate for an additional 4 hours.
-
Measurement: Read the fluorescent intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
Analysis: Compare the fluorescence intensity of treated cells to DMSO-treated controls to determine the effect on cell viability. The inhibitory activity on Flt3 is observed in the absence of IL-3.[1]
Visualizations
Caption: JNJ-47117096 mechanism of action and off-target effects.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Adjusting JNJ-47117096 hydrochloride dosage for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using JNJ-47117096 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase. It has a reported IC50 of 23 nM for MELK. The compound also effectively inhibits Flt3 with an IC50 of 18 nM.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the kinase activity of MELK. This inhibition leads to stalled replication forks and DNA double-strand breaks (DSBs).[1] Consequently, the ATM-mediated DNA-damage response (DDR) is activated.[1][2][3][4][5] This results in the phosphorylation of p53, a prolonged up-regulation of p21, and down-regulation of FOXM1 target genes, which can lead to cell cycle arrest, growth inhibition, and a senescent phenotype in cancer cells.[1][2][3][4][5]
Q3: I am not seeing the expected growth inhibition in my cell line. What could be the reason?
A3: Several factors could contribute to a lack of response:
-
Cell Line Specific Sensitivity: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 value for your specific cell line.
-
p53 Status: The cellular phenotype upon MELK inhibition can depend on the p53 status of the cell line. Cells with intact p53 may undergo replicative senescence, while p53-deficient cells might exhibit mitotic catastrophe followed by cell death.[2]
-
Drug Concentration and Treatment Duration: Ensure that the concentration and duration of the treatment are appropriate for your experimental goals. For some cell lines, longer incubation times may be necessary to observe an effect.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure its potency.
Q4: What are the potential off-target effects of this compound?
A4: Besides MELK, this compound is also a potent inhibitor of Flt3 (IC50 of 18 nM).[1] At higher concentrations, it can slightly inhibit CAMKIIδ, Mnk2, CAMKIIγ, and MLCK (IC50 values of 810 nM, 760 nM, 1000 nM, and 1000 nM, respectively).[1] It is important to consider these potential off-target effects when interpreting experimental results, especially when using higher concentrations of the inhibitor.
Data Presentation: this compound Efficacy in Different Cell Lines
The following table summarizes the available data on the effective concentrations of this compound in various cell lines. Due to the limited publicly available data for a wide range of cell lines, researchers are strongly encouraged to determine the optimal concentration for their specific cell line of interest experimentally.
| Cell Line | Cell Type | Parameter | Value | Notes |
| Flt3-driven Ba/F3 | Murine pro-B cell | IC50 | 1.5 µM | Proliferation suppression in the absence of IL-3. No inhibition in the presence of IL-3.[1] |
| MCF-7 | Human breast adenocarcinoma | Effective Concentration | 10 µM | Delays S-phase progression, causes stalled replication forks and DNA double-strand breaks.[1] |
| MCF-7 | Human breast adenocarcinoma | Effective Concentration | 3 µM and 10 µM | Results in growth arrest and a senescent phenotype.[1] |
Experimental Protocols
General Protocol for Determining Cell Viability using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MELK Inhibitors: JNJ-47117096 Hydrochloride Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its role in tumorigenesis, cell cycle progression, and cancer stem cell survival. A range of small molecule inhibitors have been developed to target this serine/threonine kinase. This guide provides a detailed, objective comparison of JNJ-47117096 hydrochloride (also known as MELK-T1) with other prominent MELK inhibitors: OTSSP167, HTH-01-091, and MELK-8a. The comparison is based on their biochemical potency, selectivity, cellular activity, and the signaling pathways they modulate, supported by available experimental data.
Data Presentation: Quantitative Comparison of MELK Inhibitors
The following tables summarize the key quantitative data for this compound and other selected MELK inhibitors. It is important to note that IC50 values can vary between different experimental setups, and direct head-to-head comparisons under identical conditions are ideal for the most accurate assessment.
Table 1: Biochemical Potency Against MELK
| Compound | MELK IC50 (nM) |
| This compound (MELK-T1) | 23 [1][2][3] |
| OTSSP167 | 0.41[2][4] |
| HTH-01-091 | 10.5[2][4] |
| MELK-8a (NVS-MELK8a) | 2[2][3] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Off-Targets | Kinome Selectivity (at 1 µM) | Notes |
| This compound (MELK-T1) | Flt3 (IC50 = 18 nM); weaker activity against CAMKIIδ, Mnk2, CAMKIIγ, MLCK[1] | Data from a comprehensive kinome scan is not readily available in the public domain. | Described as a potent and selective MELK inhibitor[1][5] |
| OTSSP167 | Aurora B, BUB1, Haspin, MAP2K7, and many others[4] | Inhibits 67% of 141 kinases by >90%[4] | Considered a very broad-spectrum kinase inhibitor with poor selectivity[6][7] |
| HTH-01-091 | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[4] | Inhibits 4% of 141 kinases by >90%[4] | Demonstrates significantly improved selectivity over OTSSP167[4] |
| MELK-8a (NVS-MELK8a) | Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[2][3] | Identified as a highly selective MELK inhibitor in cell-based proteomics[6] | Considered one of the most selective MELK inhibitors currently available[6][7] |
Table 3: Cellular Activity of MELK Inhibitors
| Compound | Cell Line Examples | Cellular Effects |
| This compound (MELK-T1) | MCF-7 (breast cancer) | Induces stalled replication forks, DNA double-strand breaks, activates ATM-mediated DNA damage response, leading to a senescent phenotype.[1][3][5][8] Induces p53 phosphorylation and p21 up-regulation.[1][5] |
| OTSSP167 | Various, including breast, lung, prostate, and bladder cancer cell lines[9] | Inhibits cell proliferation, induces apoptosis and cell cycle arrest (G1/S or G2/M).[1][2] Suppresses mammosphere formation.[9][10] |
| HTH-01-091 | Breast cancer cell lines | Induces MELK degradation but shows modest antiproliferative effects.[11] |
| MELK-8a (NVS-MELK8a) | MDA-MB-468 (triple-negative breast cancer) | Decreases cell viability and perturbs cell cycle progression, leading to a delay in mitotic entry.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of MELK inhibitors.
Radiometric Kinase Assay
This biochemical assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Objective: To quantify the potency of an inhibitor in blocking the enzymatic activity of MELK.
-
General Protocol:
-
A reaction mixture is prepared containing purified recombinant MELK enzyme, a specific substrate (e.g., a peptide or protein), and ATP, with one of the components being radiolabeled (commonly [γ-32P]ATP).
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the radiolabeled substrate is separated from the unincorporated radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is measured, which reflects the kinase activity.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor (e.g., DMSO).
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This chemical proteomics approach allows for the assessment of an inhibitor's selectivity within a more physiologically relevant context, such as a cell lysate.
-
Objective: To identify the spectrum of kinases that bind to a test compound in a competitive manner.
-
General Protocol:
-
Cell Lysis: Cancer cells are lysed to release the entire proteome, including the kinome.
-
Inhibitor Treatment: The cell lysate is incubated with the test inhibitor (e.g., JNJ-47117096) at a specific concentration.
-
Affinity Chromatography: The treated lysate is then passed over an affinity chromatography column containing a mixture of immobilized, broad-spectrum kinase inhibitors (the "beads").
-
Kinase Binding: Kinases in the lysate that are not bound to the test inhibitor will bind to the immobilized inhibitors on the beads. Kinases that are bound to the test inhibitor will flow through.
-
Elution and Digestion: The kinases bound to the beads are eluted and digested into peptides.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were captured by the beads.
-
Data Analysis: By comparing the abundance of each kinase in the inhibitor-treated sample to a control (DMSO-treated) sample, the degree of target engagement and off-target binding of the inhibitor can be determined. A reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[4][6]
-
Cellular Proliferation Assay (e.g., using AlamarBlue)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the effect of a MELK inhibitor on the growth of cancer cell lines.
-
General Protocol for JNJ-47117096:
-
Cells (e.g., Ba/F3-Flt3) are seeded in 384-well plates.
-
The compound (JNJ-47117096) dissolved in DMSO is added to the wells at various concentrations.
-
The cells are incubated for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
-
A resazurin-based solution (like AlamarBlue) is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours).
-
The fluorescence intensity is measured using a plate reader (e.g., 540 nm excitation and 590 nm emission). The intensity is proportional to the number of viable cells.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can then be calculated.[1]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Simplified MELK signaling pathway and its downstream effectors.
Caption: Workflow for comparing kinase inhibitor selectivity and potency.
References
- 1. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1610586-62-3 | JNJ-47117096| JNJ47117096; JNJ 47117096;MELK-T1; MELK-T 1; MELK-T-1|BioChemPartner [biochempartner.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of MELK Inhibitors: JNJ-47117096 vs. OTSSP167
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), JNJ-47117096 and OTSSP167. The following sections present a comprehensive analysis of their potency and selectivity, supported by available experimental data, to facilitate an informed selection for research and therapeutic development.
Potency and Selectivity Profile
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity across the broader kinome. The ideal inhibitor exhibits high potency at the target of interest with minimal off-target activity to reduce potential side effects and ensure that the observed biological effects are attributable to the inhibition of the intended target.
Data Presentation
The following tables summarize the available quantitative data for the potency and selectivity of JNJ-47117096 and OTSSP167.
Table 1: Potency against Primary Target (MELK)
| Compound | IC50 (nM) | Assay Type |
| JNJ-47117096 | 23[1] | Radiometric Filter Binding Assay |
| OTSSP167 | 0.41[2] | ATP-competitive Kinase Assay |
Table 2: Selectivity Profile
JNJ-47117096
Data on the comprehensive kinome-wide selectivity of JNJ-47117096 is limited in the public domain. Available data from targeted assays show potent inhibition of Flt3, with weaker activity against a few other kinases.
| Off-Target Kinase | IC50 (nM) |
| Flt3 | 18[1] |
| Mnk2 | 760[1] |
| CAMKIIδ | 810[1] |
| CAMKIIγ | 1000[1] |
| MLCK | 1000[1] |
OTSSP167
OTSSP167 has been profiled extensively and is known to be a broad-spectrum kinase inhibitor with significant off-target activity. KINOMEscan data reveals inhibition of a wide range of kinases at a concentration of 10 µM.[3]
| Known Off-Target Kinases | IC50 (nM) / Notes |
| Aurora B | ~8[4] |
| BUB1 | Inhibition observed[4] |
| Haspin | Inhibition observed[4] |
| MAP2K7 | Inhibition observed[3] |
| Numerous others | Broad inhibition observed in KINOMEscan profiling[3][5] |
Note: A direct, comprehensive comparison of the selectivity profiles is challenging due to the lack of publicly available kinome-wide screening data for JNJ-47117096.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radiometric kinase assays and KINOMEscan profiling.
Radiometric Kinase Assay (for JNJ-47117096 potency)
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified MELK enzyme, a suitable substrate (e.g., a peptide), and γ-³³P-ATP in a kinase buffer.
-
Inhibitor Addition: The test compound, JNJ-47117096, is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.
-
Stopping the Reaction: The reaction is terminated, often by the addition of an acid.
-
Separation and Detection: The phosphorylated substrate is separated from the free radiolabeled ATP, typically by spotting the reaction mixture onto a filter membrane and washing away the unbound ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
KINOMEscan® Profiling (for OTSSP167 selectivity)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Objective: To determine the selectivity profile of a compound by measuring its binding affinity to a broad range of kinases.
General Protocol:
-
Assay Components: The assay consists of three main components: DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinases, and the test compound (OTSSP167).
-
Competition Binding: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Output: The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of a DMSO vehicle. A lower %Ctrl value signifies stronger binding of the test compound to the kinase. This can be used to generate a comprehensive selectivity profile across the kinome.
Signaling Pathways and Experimental Workflows
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and cancer development. One of its key downstream targets is the transcription factor Forkhead Box M1 (FOXM1).[6][7][8] MELK can phosphorylate and activate FOXM1, leading to the transcription of genes that promote cell cycle progression and tumorigenesis.[6][7]
Caption: The MELK-FOXM1 signaling pathway and points of inhibition.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a general workflow for comparing the selectivity of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXM1 promote the growth and metastasis of uveal melanoma cells by regulating CDK2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. MELK-dependent FOXM1 phosphorylation is essential for proliferation of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing JNJ-47117096 and MELK-8a in cancer cell lines
An Objective Comparison of MELK Inhibitors: JNJ-47117096 and MELK-8a in Cancer Cell Lines
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a protein of significant interest in oncology research due to its overexpression in a variety of cancers and its association with poor prognosis.[1][2] This serine/threonine kinase plays a role in several cellular processes crucial for cancer progression, including cell cycle regulation, proliferation, and apoptosis.[3][4] Consequently, the development of small molecule inhibitors targeting MELK is an active area of investigation. This guide provides a comparative analysis of two such inhibitors, JNJ-47117096 and MELK-8a, for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both JNJ-47117096 and MELK-8a are potent inhibitors of MELK.[5][6] However, they exhibit differences in their selectivity and off-target activities.
JNJ-47117096 , also known as MELK-T1, is a potent and selective inhibitor of MELK with a reported IC50 of 23 nM.[5][7][8] Notably, it also demonstrates strong inhibitory activity against Fms-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[5][7][9] Its inhibitory effects are less pronounced against other kinases such as CAMKIIδ, Mnk2, CAMKIIγ, and MLCK, with IC50 values in the higher nanomolar range.[5] In cancer cells, JNJ-47117096 has been shown to delay the progression of MCF-7 cells through the S-phase, leading to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA-damage response.[5][8] This ultimately results in growth arrest and a senescent phenotype, accompanied by phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[5]
MELK-8a (NVS-MELK8a) is a highly potent MELK inhibitor with an IC50 of 2 nM.[6][10] It is described as highly selective, although it does show some inhibitory activity against Flt3 (ITD), Haspin, and PDGFRα at higher concentrations, with IC50 values of 0.18 µM, 0.19 µM, and 0.42 µM, respectively.[6] In cellular models, MELK-8a has been observed to cause a delay in mitotic entry, which is consistent with a transient G2 arrest.[2][6] This effect is associated with the delayed activation of key mitotic kinases such as Aurora A, Aurora B, and CDK1.[6] Furthermore, MELK-8a has been reported to decrease the phosphorylation of SQSTM1 and inhibit the NF-κB pathway in melanoma cells.[2]
Performance Data in Cancer Cell Lines
The following table summarizes the available quantitative data on the inhibitory activities of JNJ-47117096 and MELK-8a.
| Compound | Target | Biochemical IC50 | Cell Line | Cellular IC50 | Reference |
| JNJ-47117096 | MELK | 23 nM | - | - | [5][7][8] |
| Flt3 | 18 nM | Flt3-driven Ba/F3 | 1.5 µM | [5][8] | |
| MELK-8a | MELK | 2 nM | MDA-MB-468 | ~0.06 µM (60 nM) | [6][10] |
| MCF-7 | ~1.2 µM | [10] | |||
| Flt3 (ITD) | 0.18 µM | - | - | [6] | |
| Haspin | 0.19 µM | - | - | [6] | |
| PDGFRα | 0.42 µM | - | - | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
JNJ-47117096 and MELK-8a
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JNJ-47117096 and MELK-8a in the complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis.[11]
Immunoblotting
This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with the inhibitors.
Materials:
-
Cancer cell lines
-
JNJ-47117096 and MELK-8a
-
Lysis buffer
-
Primary antibodies (e.g., against MELK, phospho-p53, p21, FOXM1, actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the desired concentrations of JNJ-47117096 or MELK-8a for the specified time.[6] Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescence substrate. Visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Use a loading control like actin to normalize the data.[6]
Visualizations
MELK Signaling Pathway and Inhibitor Intervention
Caption: MELK signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for comparing MELK inhibitors in vitro.
Concluding Remarks
Both JNJ-47117096 and MELK-8a are potent inhibitors of MELK kinase activity, offering valuable tools for cancer research. MELK-8a exhibits greater biochemical potency for MELK, while JNJ-47117096 has the notable feature of co-targeting Flt3 with high potency. The choice between these inhibitors may depend on the specific research question and the cancer model being investigated. For instance, in Flt3-driven leukemias, JNJ-47117096 could offer a dual-targeting advantage. Conversely, for studies aiming for high selectivity for MELK, MELK-8a might be the preferred compound.
It is important to note that some studies have raised questions about the essentiality of MELK for the proliferation of certain cancer cells, suggesting that the anti-tumor effects of some MELK inhibitors could be partly due to off-target activities.[1][2] Therefore, careful validation of on-target effects is crucial when interpreting experimental results with these compounds. Further research is warranted to fully elucidate the therapeutic potential of targeting MELK in various cancer contexts.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer [mdpi.com]
- 4. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNJ-47117096 | CymitQuimica [cymitquimica.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Validating MELK Inhibition: A Comparative Guide to JNJ-47117096 Hydrochloride and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the role of Maternal Embryonic Leucine Zipper Kinase (MELK) in cancer biology: pharmacological inhibition using JNJ-47117096 hydrochloride and genetic silencing via small interfering RNA (siRNA) knockdown. Both approaches aim to elucidate the functional consequences of MELK disruption, offering valuable insights for drug development and target validation.
Performance Comparison: JNJ-47117096 vs. MELK siRNA
The efficacy of both JNJ-47117096 and MELK siRNA is demonstrated by their ability to induce similar phenotypic changes in cancer cells, primarily through the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. The underlying mechanism for both interventions converges on the disruption of the MELK signaling pathway, notably impacting the downstream effector FOXM1.
However, it is important to note a controversy in the field regarding MELK's essentiality in cancer cell proliferation. While both siRNA-mediated knockdown and pharmacological inhibition consistently demonstrate anti-proliferative effects, some studies using CRISPR/Cas9-mediated MELK knockout have reported no significant impact on the growth of certain cancer cell lines[1]. This discrepancy may be attributed to potential off-target effects of siRNAs and small molecule inhibitors or compensatory mechanisms that may arise during the slower process of generating knockout cell lines.
Quantitative Data Summary
The following tables summarize the quantitative effects of JNJ-47117096 and MELK siRNA on various cellular processes. It is important to consider that the data is compiled from different studies and experimental conditions may vary.
Table 1: Inhibition of Cell Proliferation and Viability
| Parameter | This compound | MELK siRNA | Cell Line(s) |
| IC50 | 23 nM (MELK kinase activity)[1] | N/A | Biochemical Assay |
| IC50 | 1.5 µM (Cell proliferation) | N/A | Ba/F3-Flt3 |
| Cell Viability Reduction | Concentration-dependent decrease | Significant decrease (P < 0.01)[2] | SCLC cell lines |
Table 2: Induction of Cell Cycle Arrest and Apoptosis
| Parameter | This compound | MELK siRNA | Cell Line(s) |
| Cell Cycle Arrest | S-phase delay, growth arrest | G1/S or G2/M phase arrest[2] | MCF-7, Glioblastoma, Colorectal cancer |
| Apoptosis Induction | Induces senescent phenotype | Induces apoptosis[2] | MCF-7, Glioblastoma stem cells |
| p21 Upregulation | Prolonged upregulation | N/A | MCF-7 |
| p53 Phosphorylation | Strong phosphorylation | N/A | MCF-7 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MELK Signaling Pathway and Points of Intervention.
References
Advantages of JNJ-47117096 hydrochloride over first-generation MELK inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of JNJ-47117096 hydrochloride against first-generation Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to provide a comprehensive understanding of the advantages offered by this next-generation inhibitor.
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in various cancers due to its critical roles in cell cycle progression, apoptosis, and tumorigenesis.[1] The development of small molecule inhibitors against MELK has been a key focus of cancer research. While first-generation inhibitors demonstrated the potential of targeting MELK, their utility has been hampered by limitations in selectivity and off-target effects. This compound represents a significant advancement, offering a more refined tool for both basic research and potential therapeutic applications.
Superior Potency and Enhanced Selectivity
A primary advantage of this compound lies in its potent and selective inhibition of MELK. Compared to some first-generation inhibitors known for their broad kinase activity, this compound exhibits a more focused inhibitory profile.
Table 1: Comparative Potency of MELK Inhibitors
| Inhibitor | MELK IC50 (nM) |
| This compound | 23 |
| OTSSP167 | 0.41[2][3] |
| MELK-8a | 2[4][5][6] |
| HTH-01-091 | 10.5 |
While OTSSP167 and MELK-8a show higher potency in biochemical assays, their broader selectivity can lead to off-target effects, complicating the interpretation of experimental results. This compound's comparable potency, coupled with its improved selectivity, marks a significant step forward.
Table 2: Selectivity Profile of MELK Inhibitors
| Inhibitor | Primary Off-Targets (IC50 in nM) | Notes on Selectivity |
| This compound | Flt3 (18), CAMKIIδ (810), Mnk2 (760), CAMKIIγ (1000), MLCK (1000)[1] | Highly selective with significant inhibition only observed for Flt3 at a similar concentration to MELK. Other kinases are inhibited at much higher concentrations. |
| OTSSP167 | Broad-spectrum inhibitor | Known to inhibit numerous kinases, making it a less specific tool for studying MELK function.[7][8] |
| MELK-8a | Flt3 (ITD) (180), Haspin (190), PDGFRα (420)[5] | Considered highly selective for MELK, with off-target inhibition occurring at significantly higher concentrations.[7][8] |
| HTH-01-091 | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | Shows a more favorable selectivity profile compared to OTSSP167.[9][10] |
The high selectivity of this compound, particularly its minimal off-target activity at therapeutic concentrations, allows for more precise investigation of MELK's cellular functions and reduces the likelihood of confounding results due to the inhibition of other signaling pathways.
Differential Cellular Effects Based on p53 Status
This compound induces distinct cellular outcomes depending on the p53 status of the cancer cells, highlighting a key aspect of its mechanism of action.
-
p53-Intact Cancer Cells: In cells with a functional p53 pathway, inhibition of MELK by this compound leads to a replicative senescence phenotype. This is associated with the activation of the ATM-CHK2 DNA damage response pathway, leading to a strong phosphorylation of p53 and a sustained upregulation of p21.[1]
-
p53-Disabled Cancer Cells: In contrast, in cancer cells lacking functional p53, MELK inhibition by this compound results in mitotic catastrophe, a form of cell death characterized by aberrant mitosis.
This differential effect provides a valuable tool for studying the interplay between MELK and the p53 signaling pathway and suggests a potential for targeted therapies based on tumor suppressor gene status.
The MELK Signaling Axis
MELK exerts its oncogenic effects through a complex signaling network. Understanding this pathway is crucial for appreciating the impact of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity Profile of JNJ-47117096 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of JNJ-47117096 hydrochloride, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with other known MELK inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting a MELK inhibitor for their studies.
Introduction
This compound is a small molecule inhibitor primarily targeting MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Due to its role in cancer, MELK has become an attractive target for therapeutic intervention. This compound has been shown to be a potent inhibitor of MELK with an IC50 of 23 nM. Notably, it also demonstrates potent inhibition of Fms-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[2][3][4] Understanding the broader kinase selectivity profile of any inhibitor is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the cross-reactivity of this compound with other well-characterized MELK inhibitors.
Biochemical Potency and Selectivity
The following tables summarize the in vitro biochemical potency and selectivity of this compound against its primary targets and a selection of off-targets, alongside data for other commonly used MELK inhibitors.
Table 1: Biochemical IC50 Values against Primary Targets
| Inhibitor | MELK IC50 (nM) | Flt3 IC50 (nM) |
| This compound | 23 | 18 |
| OTSSP167 | 0.41 | - |
| NVS-MELK8a | 2 | 180 |
| HTH-01-091 | 10.5 | - |
Data sourced from multiple references.[2][4]
Table 2: Cross-Reactivity Profile of this compound
| Off-Target Kinase | IC50 (nM) |
| CAMKIIδ | 810 |
| Mnk2 | 760 |
| CAMKIIγ | 1000 |
| MLCK | 1000 |
Data sourced from MedChemExpress.[2]
Table 3: Comparative Selectivity of MELK Inhibitors
| Inhibitor | Kinase Panel Size | Concentration (µM) | % of Kinases Inhibited >90% | Key Off-Targets |
| This compound | Not specified | Not specified | Not specified | CAMKIIδ, Mnk2, CAMKIIγ, MLCK |
| OTSSP167 | 140 | 1 | 67% | Aurora B, BUB1, Haspin, MAP2K7 |
| NVS-MELK8a | 456 | 1 | ~1.5% (7 kinases) | Haspin, PDGFRα |
| HTH-01-091 | 141 | 1 | 4% | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 |
Data for OTSSP167, NVS-MELK8a, and HTH-01-091 sourced from Benchchem.[5] A comprehensive kinome scan for this compound was not publicly available.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the methods used to assess inhibitor activity, the following diagrams illustrate the MELK signaling pathway and a general experimental workflow for kinase inhibitor profiling.
Caption: Simplified MELK signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
General Protocol:
-
Kinase Reaction: A reaction mixture is prepared containing the purified MELK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound or other test compounds are added to the reaction mixture at various concentrations. A DMSO control is included.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The mixture is incubated for 40 minutes at room temperature.[6][7]
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP to ATP and generate a luminescent signal through a luciferase reaction. The mixture is incubated for 30-60 minutes at room temperature.[6][7]
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This chemical proteomics approach allows for the assessment of inhibitor selectivity within a more physiologically relevant cellular context.
Objective: To identify the spectrum of kinases that bind to an inhibitor in a competitive manner within a complex cell lysate.
General Protocol:
-
Cell Lysis: Cells are lysed to release the entire proteome, including the kinome.
-
Inhibitor Treatment: The cell lysate is incubated with the test inhibitor (e.g., this compound) at a specific concentration.
-
Kinase Enrichment: The lysate is then passed over affinity beads (kinobeads) that are coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors. Kinases that are not bound by the test inhibitor will bind to the beads.
-
Elution and Digestion: The captured kinases are eluted from the beads and digested into smaller peptides, typically with trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: By comparing the abundance of each kinase in the inhibitor-treated sample to a control sample (e.g., DMSO-treated), the degree of target engagement and off-target binding of the inhibitor can be determined.[5]
Conclusion
This compound is a potent dual inhibitor of MELK and Flt3. Its cross-reactivity profile against a limited panel of kinases shows inhibitory activity in the high nanomolar to low micromolar range for CAMKIIδ, Mnk2, CAMKIIγ, and MLCK. In comparison to other MELK inhibitors like OTSSP167, which exhibits broad off-target effects, and the highly selective NVS-MELK8a, a comprehensive kinome-wide selectivity profile for this compound is necessary for a complete comparative assessment. The choice of a MELK inhibitor should be guided by the specific experimental goals, with careful consideration of its on- and off-target activities to ensure accurate interpretation of research findings.
References
A Researcher's Guide to Chemical Probes for MELK Function: JNJ-47117096 Hydrochloride in Focus
Maternal embryonic leucine zipper kinase (MELK) has garnered significant interest as a therapeutic target in oncology due to its role in critical cellular processes such as cell cycle progression, apoptosis, and splicing.[1][2] The development of potent and selective chemical probes is crucial for accurately dissecting MELK's biological functions and validating its therapeutic potential. This guide provides an objective comparison of JNJ-47117096 hydrochloride (also known as MELK-T1) with other widely used MELK inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Comparative Analysis of MELK Inhibitors
The utility of a chemical probe is defined by its potency against the intended target and its selectivity across the broader kinome. An ideal probe exhibits high potency for the target kinase while having minimal interaction with other kinases, thereby ensuring that the observed biological effects can be confidently attributed to the inhibition of the target. This section compares JNJ-47117096 with three other prominent MELK inhibitors: OTSSP167, NVS-MELK8a, and HTH-01-091.
Data Presentation
Table 1: Biochemical Potency Against MELK
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against purified MELK enzyme, indicating their direct inhibitory potency.
| Inhibitor | MELK IC50 (nM) |
| JNJ-47117096 | 23[3][4][5][6] |
| OTSSP167 | 0.41[1][4][7] |
| NVS-MELK8a | 2[1][4] |
| HTH-01-091 | 10.5[1][4][7] |
Table 2: Kinase Selectivity Profile
Selectivity is a critical parameter for a chemical probe. This table highlights the off-target effects of the inhibitors. A more selective compound will interact with fewer unintended kinases.
| Inhibitor | Kinase Panel Size | Concentration (µM) | % of Kinases Inhibited >90% | Key Off-Target Kinases |
| JNJ-47117096 | 235 | 1 | Not specified, but 6 kinases showed >50% inhibition | Flt3 (IC50 = 18 nM) , CAMKIIδ, Mnk2, CAMKIIγ, MLCK[3] |
| OTSSP167 | 141 | 1 | 67%[1][7] | Aurora B, BUB1, Haspin, MAP2K7[1][7] |
| NVS-MELK8a | 456 | 1 | ~1.5% (7 kinases)[1] | FLT3, Haspin, PDGFRα[1][4] |
| HTH-01-091 | 141 | 1 | 4%[1][7] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][4][7] |
Summary of Findings:
-
This compound is a potent MELK inhibitor with an IC50 of 23 nM.[3][4][5][6] Its most significant off-target activity is against Flt3, which it inhibits with a similar potency (IC50 of 18 nM).[3][4][5][6] This dual activity should be a key consideration in experimental design and data interpretation.
-
OTSSP167 is the most potent inhibitor of MELK in biochemical assays (IC50 = 0.41 nM) but exhibits extremely poor selectivity, inhibiting a large portion of the kinome.[1][7][8][9] Its broad activity profile makes it difficult to attribute observed cellular effects solely to MELK inhibition.[1][9][10]
-
NVS-MELK8a presents a highly attractive profile, combining high potency (IC50 = 2 nM) with excellent selectivity.[1][8] It is considered a reliable tool for studying MELK function with minimal confounding off-target effects.[8]
-
HTH-01-091 is also a potent and selective inhibitor, demonstrating a much cleaner profile than OTSSP167.[1][7] However, some studies have noted it may not effectively inhibit MELK within a cellular context.[8]
Mandatory Visualizations
Experimental Protocols
To ensure the accurate interpretation and replication of selectivity data, the following are generalized protocols for key assays used to characterize kinase inhibitors.
1. Radiometric Kinase Assay (Biochemical IC50 Determination)
This biochemical assay directly quantifies the enzymatic activity of a purified kinase to determine the IC50 of an inhibitor.[7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified MELK enzyme, a suitable substrate (e.g., a generic peptide substrate), and radiolabeled ATP (e.g., [γ-³²P]ATP) in a kinase assay buffer.
-
Inhibitor Addition: The inhibitor (e.g., JNJ-47117096) is added to the reaction mixture at a range of concentrations. A control reaction with a vehicle (like DMSO) is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing for the transfer of the radiolabeled phosphate from ATP to the substrate.
-
Termination: The reaction is stopped, typically by adding a strong acid or by spotting the mixture onto a phosphocellulose membrane.
-
Quantification: The amount of radiolabeled phosphate incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[7]
-
2. Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)
This chemical proteomics method assesses inhibitor selectivity within a more physiologically relevant context by identifying the range of kinases that bind to an inhibitor in a cell lysate.[7][8]
-
Objective: To identify the spectrum of kinases that competitively bind to an inhibitor within a complex cell lysate, thus profiling its selectivity in a cellular environment.
-
Protocol:
-
Cell Treatment: Cancer cells are treated with the kinase inhibitor at a specific concentration (e.g., 1 µM) or a vehicle control (DMSO) for a short duration.
-
Cell Lysis: Cells are lysed to release the entire proteome, including the kinome.[7]
-
Affinity Chromatography: The cell lysates are passed over columns packed with "Multiplexed Inhibitor Beads" (MIBs). These beads are functionalized with multiple broad-spectrum kinase inhibitors, designed to capture a large portion of the cellular kinome.
-
Competitive Binding: In the lysate from inhibitor-treated cells, the target kinases (and off-targets) that are bound by the inhibitor in the cell will be unable to bind to the MIBs and will be found in the flow-through. In the DMSO control, these kinases will bind to the MIBs.
-
Elution and Analysis: The kinases captured by the MIBs are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the abundance of each kinase in the inhibitor-treated sample to the DMSO control, the degree of target engagement and off-target binding can be quantified. A significant decrease in a kinase's abundance in the inhibitor-treated sample indicates it is a target of that inhibitor.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 6. JNJ-47117096 | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JNJ-47117096 Hydrochloride's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of JNJ-47117096 hydrochloride with alternative therapies, supported by available preclinical data. The information is compiled from independent research to offer a non-promotional perspective on its therapeutic potential.
Executive Summary
JNJ-47117096 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3). Preclinical evidence suggests that its anti-cancer activity is context-dependent, primarily influenced by the p53 tumor suppressor status of the cancer cells. In p53-proficient cancer cells, JNJ-47117096 induces a state of replicative senescence, characterized by cell growth arrest and activation of the DNA damage response pathway. Conversely, in cancer cells with deficient p53 signaling, the compound triggers mitotic catastrophe, leading to cell death.
Comparatively, other MELK and Flt3 inhibitors demonstrate varying degrees of potency and selectivity. For instance, the MELK inhibitor OTS167 has advanced to clinical trials, while Flt3 inhibitors like gilteritinib, quizartinib, and midostaurin are established components in the treatment of specific hematological malignancies. A direct comparison with a novel MELK-targeting PROTAC, MGP-39, in Burkitt lymphoma cell lines suggests that while JNJ-47117096 is effective, the PROTAC approach may offer enhanced potency.
A significant gap in the publicly available data is the lack of independent in vivo studies validating the anti-tumor efficacy and safety profile of JNJ-47117096. While in vitro data provide a strong rationale for its mechanism, animal model data is crucial for further development and clinical translation.
Mechanism of Action of this compound
JNJ-47117096 exerts its anti-cancer effects through the dual inhibition of MELK and Flt3 kinases.
-
MELK Inhibition: MELK is a serine/threonine kinase overexpressed in various cancers and implicated in cell cycle progression, particularly mitosis. Inhibition of MELK by JNJ-47117096 disrupts these processes. In cancer cells with functional p53, MELK inhibition leads to the activation of the ATM-Chk2 DNA damage response pathway, resulting in p53 phosphorylation, upregulation of p21, and ultimately, replicative senescence.[1] In cells lacking functional p53, the disruption of mitotic processes due to MELK inhibition leads to mitotic catastrophe and subsequent cell death.[1]
-
Flt3 Inhibition: Flt3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of certain leukemias, particularly Acute Myeloid Leukemia (AML). JNJ-47117096's inhibition of Flt3 can block these pro-survival signals.
The following diagram illustrates the proposed signaling pathway of JNJ-47117096 in cancer cells.
Caption: JNJ-47117096 signaling pathway in cancer cells.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro data for JNJ-47117096 and its comparators.
Table 1: In Vitro Potency of JNJ-47117096 and Alternative MELK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| JNJ-47117096 | MELK | 23 | - | - | MedChemExpress |
| JNJ-47117096 | Flt3 | 18 | - | - | MedChemExpress |
| OTS167 | MELK | 15.8 | A549 | Lung Cancer | [2] |
| MELK-8a | MELK | Not specified | RAMOS | Burkitt Lymphoma | Yonghui Sun et al. |
Table 2: Comparative Cell Viability (IC50) in Burkitt Lymphoma (RAMOS) Cell Line
| Compound | IC50 (µM) | Reference |
| JNJ-47117096 | 1.25 | Yonghui Sun et al. |
| MELK-8a | 2.5 | Yonghui Sun et al. |
| MGP-39 (PROTAC) | 0.625 | Yonghui Sun et al. |
Table 3: In Vitro Efficacy of Flt3 Inhibitors in FLT3-mutated AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Gilteritinib | MV4-11 (FLT3-ITD) | 0.29 | [3] |
| Quizartinib | MOLM-14 (FLT3-ITD) | <1 | [4] |
| Midostaurin | Ba/F3 (FLT3-ITD) | <10 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of JNJ-47117096 and its alternatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JNJ-47117096 and comparator compounds in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by JNJ-47117096.
Protocol Details:
-
Cell Lysis: Treat cells with JNJ-47117096 for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MELK, p-p53, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of JNJ-47117096 on the distribution of cells in different phases of the cell cycle.
Protocol Details:
-
Cell Treatment and Harvesting: Treat cells with JNJ-47117096 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparison with Alternative Therapies
MELK Inhibitors
-
OTS167: This MELK inhibitor has shown preclinical efficacy in various cancer models and has progressed to Phase I/II clinical trials for solid tumors and acute myeloid leukemia.[2][6][7][8] Its clinical development status places it ahead of JNJ-47117096 in terms of translational validation.
-
MELK-8a: In a direct comparison in Burkitt lymphoma cells, JNJ-47117096 demonstrated a lower IC50 than MELK-8a, suggesting higher potency in this specific context.
-
MGP-39 (PROTAC): The proteolysis-targeting chimera (PROTAC) MGP-39, which induces the degradation of MELK, showed a significantly lower IC50 than JNJ-47117096 in Burkitt lymphoma cells, highlighting the potential of targeted protein degradation as a more potent therapeutic strategy.
Flt3 Inhibitors
-
Gilteritinib (Xospata®): A potent, selective, oral Flt3 inhibitor approved for relapsed or refractory FLT3-mutated AML. It has demonstrated superior overall survival compared to salvage chemotherapy in clinical trials.[9][10]
-
Quizartinib (Vanflyta®): Another potent and selective oral Flt3 inhibitor approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy. It has also shown efficacy as a single agent in the relapsed/refractory setting.[4][11][12]
-
Midostaurin (Rydapt®): A multi-kinase inhibitor, including Flt3, approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[5]
The established clinical efficacy and regulatory approval of these Flt3 inhibitors for AML present a high bar for new entrants like JNJ-47117096 in this therapeutic space.
Conclusion and Future Directions
Independent preclinical studies confirm that JNJ-47117096 is a potent dual inhibitor of MELK and Flt3 with a clear mechanism of action that is dependent on the p53 status of cancer cells. Its in vitro efficacy is comparable to or, in some cases, more potent than other MELK inhibitors in specific cancer cell lines. However, the lack of publicly available, independent in vivo data is a critical limitation in assessing its full therapeutic potential.
For drug development professionals, the following are key considerations:
-
In Vivo Validation: The immediate priority should be to conduct or identify independent in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity profile of JNJ-47117096 in relevant animal models of cancer.
-
Comparative Efficacy: Head-to-head in vivo comparisons with clinically relevant doses of approved Flt3 inhibitors (in FLT3-mutant models) and emerging MELK inhibitors are necessary to position JNJ-47117096 competitively.
-
Biomarker Development: Given the differential effects based on p53 status, the development of a predictive biomarker strategy will be crucial for patient selection in future clinical trials.
References
- 1. Who truly benefits from gilteritinib combinations in FLT3-mutated relapsed-refractory(R/R) AML: a Canadian single center analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.csiro.au [discovery.csiro.au]
- 3. m.youtube.com [m.youtube.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gilteritinib use in the treatment of relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML | VJHemOnc [vjhemonc.com]
- 9. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guidance for JNJ-47117096 Hydrochloride
This document provides critical safety, handling, and disposal information for JNJ-47117096 hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The information is intended for researchers, scientists, and drug development professionals.
Safety and Disposal Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling similar chemical compounds should be strictly followed. For detailed and substance-specific safety and disposal information, it is imperative to obtain the official SDS from the supplier.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and ignition sources.[2] Recommended storage for the powder form is at -20°C for up to 3 years.[2]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Disposal Procedures:
Dispose of waste in accordance with local, state, and federal regulations. As this compound is a hydrochloride salt, the waste may be acidic and require neutralization before disposal. It is crucial to consult your institution's environmental health and safety office for specific disposal guidelines.
Quantitative Data Summary
This compound is a potent inhibitor of MELK and also shows activity against Flt3.
| Target | IC50 | Reference |
| MELK | 23 nM | [3] |
| Flt3 | 18 nM | [3] |
| CAMKIIδ | 810 nM | [3] |
| Mnk2 | 760 nM | [3] |
| CAMKIIγ | 1000 nM | [3] |
| MLCK | 1000 nM | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay Using this compound:
This protocol is adapted from a general method for assessing the effect of JNJ-47117096 on cell proliferation.[3]
-
Cell Culture: Culture Ba/F3-Flt3 cells in appropriate media supplemented with 10% fetal bovine serum and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed Ba/F3-Flt3 cells in a 384-well plate at a density of 20,000 cells per well.
-
Treatment: Add 100 nL of the diluted this compound solution to each well. Include a vehicle control (DMSO) and a positive control. Add 10 ng/mL of IL3 to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Viability Assay: Add Alamar Blue solution to each well and incubate for an additional 4 hours.
-
Data Acquisition: Measure the fluorescent intensity using a fluorescence plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
MELK Signaling Pathway in Cancer:
Caption: MELK signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cell Proliferation Assay:
Caption: Workflow for determining the in vitro efficacy of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
